Product packaging for Deucravacitinib(Cat. No.:CAS No. 1609392-27-9)

Deucravacitinib

Cat. No.: B606291
CAS No.: 1609392-27-9
M. Wt: 425.5 g/mol
InChI Key: BZZKEPGENYLQSC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for research in immune-mediated diseases . It acts through a unique allosteric mechanism by binding to the regulatory (JH2) domain of TYK2, which induces a conformational change that locks the enzyme in an inactive state . This mechanism results in highly selective inhibition of TYK2, demonstrating 100 to 2000-fold greater selectivity for TYK2 over JAK1, JAK2, and JAK3 in vitro, minimizing off-target effects . By inhibiting TYK2, this compound blocks intracellular signaling pathways of key pro-inflammatory cytokines, including IL-23, IL-12, and type I interferons (IFNs), which are central to the pathogenesis of psoriasis and other autoimmune conditions . Approved for medical use, its well-characterized profile makes it a valuable tool for probing the role of the IL-23/Th17 axis and type I IFN pathways in disease models . Beyond plaque psoriasis, research indicates its potential therapeutic utility in a broad spectrum of immune-mediated diseases, including psoriatic arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and others, highlighting its significant research value . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N8O3 B606291 Deucravacitinib CAS No. 1609392-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609392-27-9
Record name Deucravacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deucravacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEUCRAVACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

deucravacitinib mechanism of action TYK2 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Deucravacitinib: A Selective, Allosteric TYK2 Inhibitor

Introduction

This compound (Sotyktu™) is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It represents a significant advancement in the treatment of immune-mediated diseases, such as plaque psoriasis, due to its unique allosteric mechanism of action.[3][4] Unlike traditional pan-JAK inhibitors that bind to the conserved ATP-binding site within the active kinase domain, this compound targets the regulatory pseudokinase domain.[2][5] This novel approach confers high selectivity for TYK2, minimizing off-target effects associated with broader JAK inhibition and leading to a favorable benefit-risk profile.[6][7] This guide provides a detailed technical overview of this compound's mechanism of action, selectivity, impact on downstream signaling, and the experimental protocols used for its characterization.

Core Mechanism: Allosteric Inhibition of the TYK2 Pseudokinase Domain

The members of the JAK family, including TYK2, possess a structurally conserved architecture comprising a catalytically active kinase domain (Janus Homology 1, JH1) and a regulatory pseudokinase domain (Janus Homology 2, JH2), which lacks catalytic activity.[8][9] Under basal conditions, the JH2 domain exerts an inhibitory effect on the JH1 domain.[9]

This compound's innovative mechanism involves binding with high affinity to the regulatory JH2 domain of TYK2.[1][3] This allosteric binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, effectively locking the entire TYK2 enzyme into an inactive conformation.[1][8][10] This action prevents the conformational changes required for TYK2 activation upon cytokine receptor binding, thereby blocking receptor-mediated activation and subsequent downstream signal transduction.[1][6][11] This mechanism is fundamentally different from ATP-competitive JAK inhibitors, which target the highly conserved active site of the JH1 domain across multiple JAK family members.[11][12]

Caption: this compound's allosteric inhibition of TYK2.

High Selectivity Profile

The unique binding of this compound to the less conserved JH2 domain drives its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3).[6][13] In vitro kinase binding assays demonstrated that this compound has minimal or no activity against JAK1, JAK2, and JAK3.[6] Cellular signaling assays revealed a selectivity for TYK2 that is over 100-fold greater than for JAK1 and JAK3, and over 2000-fold greater than for JAK2.[6][8] This high degree of selectivity is a key differentiator from ATP-competitive inhibitors, which often have varying degrees of activity against multiple JAKs, potentially leading to off-target adverse effects.[6][7]

Quantitative Selectivity Data

The inhibitory activity of this compound and other JAK inhibitors has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀) values from in vitro and cellular assays highlight this compound's potent and selective action on TYK2.

CompoundTargetAssay TypeIC₅₀ (nM)Selectivity vs. TYK2Reference
This compound TYK2 Probe Displacement0.2 -[6]
TYK2 Cellular (IL-12/IL-23/IFN-α)2 - 19 -[6]
JAK1Kinase Binding>10,000>50,000x[6]
JAK2Kinase Binding>10,000>50,000x[6]
JAK3Kinase Binding>10,000>50,000x[6]
JAK1/3Whole Blood (IL-2 → pSTAT5)210 - 430>100x[6][7]
JAK2/2Whole Blood (TPO → pSTAT3)>1000 - >2000>2000x[6][7]
TofacitinibJAK1/3Whole Blood (IL-2 → pSTAT5)12 - 24-[6][14]
JAK2/2Whole Blood (TPO → pSTAT3)120 - 240-[6][14]
TYK2Whole Blood (IL-12 → IFN-γ)2600 - 5300-[6][14]
UpadacitinibJAK1/3Whole Blood (IL-2 → pSTAT5)12 - 24-[6][14]
JAK2/2Whole Blood (TPO → pSTAT3)43 - 87-[6][14]
TYK2Whole Blood (IL-12 → IFN-γ)3300 - 6700-[6][14]
BaricitinibJAK1/3Whole Blood (IL-2 → pSTAT5)16 - 32-[6][14]
JAK2/2Whole Blood (TPO → pSTAT3)17 - 35-[6][14]
TYK2Whole Blood (IL-12 → IFN-γ)3000 - 6100-[6][14]

Note: IC₅₀ values are presented as ranges from cited literature.

Impact on Downstream Signaling Pathways

TYK2 is a crucial intracellular kinase that mediates signal transduction for a specific set of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][15][16] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2][4]

By selectively inhibiting TYK2, this compound effectively blocks these signaling cascades at a critical juncture.[1][4] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][16] The ultimate effect is a reduction in the transcription of pro-inflammatory genes, leading to a dampening of the inflammatory response that drives diseases like psoriasis.[3][17]

IL-23/Th17 Pathway

The IL-23 pathway is a cornerstone in the pathophysiology of psoriasis.[15] IL-23 signaling, which requires TYK2, promotes the proliferation and maintenance of T helper 17 (Th17) cells.[2][15] These cells, in turn, produce inflammatory mediators like IL-17, which drive keratinocyte hyperproliferation and inflammation.[2][3] this compound's inhibition of TYK2 disrupts this axis, leading to a reduction in IL-17 and other inflammatory markers.[3][17]

cluster_receptor Cell Membrane IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R TYK2 TYK2 IL23R->TYK2 activates JAK2 JAK2 IL23R->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates X X JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 Th17 Th17 Cell pSTAT3->Th17 promotes differentiation IL17 IL-17 Th17->IL17 produces Inflammation Keratinocyte Activation & Inflammation IL17->Inflammation This compound This compound This compound->TYK2 This compound->X

Caption: Inhibition of the IL-23/Th17 signaling pathway by this compound.
Type I IFN Pathway

Type I interferons (e.g., IFN-α) also signal via TYK2-dependent pathways and are implicated in the pathology of psoriasis and lupus.[1][4] Clinical studies have shown that this compound administration leads to a dose-dependent inhibition of IFN-regulated gene expression.[12]

Experimental Protocols and Methodologies

The characterization of this compound's unique mechanism and selectivity relied on a suite of specialized in vitro and cellular assays.

In Vitro Whole Blood Assays for Kinase Selectivity

These assays are crucial for determining the functional selectivity of kinase inhibitors in a physiologically relevant environment.[6][7]

  • Objective : To measure the inhibitory activity of compounds on specific JAK signaling pathways in human whole blood.

  • Methodology :

    • Sample Preparation : Fresh human whole blood is incubated with serial dilutions of the test compound (e.g., this compound, tofacitinib).

    • Pathway-Specific Stimulation :

      • TYK2 Pathway : Stimulated with IL-12 to induce IFN-γ production.[6][14]

      • JAK1/3 Pathway : Stimulated with IL-2 to induce STAT5 phosphorylation (pSTAT5) in T-lymphocytes.[6][14]

      • JAK2 Pathway : Stimulated with thrombopoietin (TPO) to induce STAT3 phosphorylation (pSTAT3) in platelets.[6][14]

    • Endpoint Measurement :

      • IFN-γ levels are quantified using ELISA.

      • pSTAT levels are measured in specific cell subsets using flow cytometry.

    • Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

cluster_tyk2 TYK2 Pathway cluster_jak13 JAK1/3 Pathway cluster_jak2 JAK2 Pathway s1 Whole Blood + this compound stim1 Stimulate: IL-12 s1->stim1 read1 Readout: IFN-γ (ELISA) stim1->read1 s2 Whole Blood + this compound stim2 Stimulate: IL-2 s2->stim2 read2 Readout: pSTAT5 (Flow Cytometry) stim2->read2 s3 Whole Blood + this compound stim3 Stimulate: TPO s3->stim3 read3 Readout: pSTAT3 (Flow Cytometry) stim3->read3

Caption: Workflow for whole blood assays to determine JAK selectivity.
In Vitro Kinase Binding Assays

Binding assays directly measure the affinity of an inhibitor for a kinase target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used.[18][19]

  • Objective : To quantify the binding affinity (IC₅₀) of an inhibitor to the kinase domain (JH1) or pseudokinase domain (JH2).

  • Principle (LanthaScreen® Example) : The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase.[18]

  • Methodology :

    • Reagents : Recombinant kinase (e.g., TYK2-JH2), a fluorescent tracer that binds to the target domain, and a europium-labeled antibody that binds to the kinase.

    • Assay Setup : The kinase, antibody, and tracer are incubated together, resulting in a high FRET signal.

    • Inhibitor Addition : Serial dilutions of the test inhibitor (this compound) are added. The inhibitor competes with the tracer for binding to the kinase.

    • Detection : As the inhibitor displaces the tracer, the FRET signal decreases. The signal is measured on a microplate reader.

    • Data Analysis : The decrease in FRET is proportional to the inhibitor's binding affinity, from which an IC₅₀ value is derived.

Cellular Pharmacodynamic Assays

These assays measure the physiological effect of the drug on cellular pathways in a controlled environment.[12]

  • Objective : To confirm target engagement and measure the functional consequence of TYK2 inhibition in cells.

  • Methodology (ex vivo IL-12 stimulation) :

    • Sample Collection : Blood samples are collected from subjects at various time points after receiving this compound.[12]

    • Ex Vivo Challenge : The whole blood samples are stimulated with IL-12 and IL-18 to induce IFN-γ production.[12]

    • Quantification : IFN-γ levels in the plasma are measured by ELISA.

    • Analysis : The inhibition of IFN-γ production is correlated with the plasma concentration of this compound to establish a pharmacodynamic relationship.[12]

Conclusion

This compound's mechanism of action is a paradigm of modern drug design, achieving superior target selectivity through an innovative allosteric approach. By binding to the regulatory JH2 domain of TYK2, it stabilizes the enzyme in an inactive state, effectively and selectively blocking the downstream signaling of key pathogenic cytokines like IL-23, IL-12, and Type I IFNs.[1][10] This high selectivity for TYK2 over other JAK family members translates into a differentiated safety profile, avoiding the hematologic and other adverse effects associated with less selective, ATP-competitive JAK inhibitors.[6][20] The comprehensive characterization through robust biochemical and cellular assays provides a clear understanding of its molecular interactions and functional consequences, solidifying this compound's position as a targeted and promising therapy for immune-mediated inflammatory diseases.

References

Deucravacitinib's Allosteric Engagement with the TYK2 Pseudokinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), this compound employs a unique allosteric mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2. This distinct mode of action confers remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), offering a differentiated safety and efficacy profile in the treatment of immune-mediated diseases such as psoriasis.

This technical guide provides an in-depth exploration of the molecular interactions between this compound and the TYK2 pseudokinase domain, detailing the experimental methodologies used to characterize this binding and presenting key quantitative data.

The TYK2 Pseudokinase Domain: A Regulatory Hub

The JAK family of kinases, including TYK2, are characterized by the presence of a catalytically active kinase domain (JH1) and a structurally similar but largely inactive pseudokinase domain (JH2). The JH2 domain was initially considered catalytically inert but is now recognized as a critical regulatory module that modulates the activity of the JH1 domain. In its basal state, the JH2 domain is thought to exert an autoinhibitory effect on the JH1 domain. This compound leverages the unique structural features of the TYK2 JH2 domain to achieve its high selectivity.

Mechanism of Action: Allosteric Inhibition

This compound binds to the ATP-binding pocket of the TYK2 JH2 domain. This binding event stabilizes the JH2 domain in an inhibitory conformation, which in turn locks the JH1 catalytic domain in an inactive state. This allosteric inhibition prevents the conformational changes required for TYK2 activation, thereby blocking downstream signaling cascades initiated by cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).

A key feature of this compound's design is the incorporation of a deuterated N-methyl amide group. This modification enhances its metabolic stability, reducing the rate of demethylation and the formation of potentially less selective metabolites.

Below is a diagram illustrating the allosteric inhibition mechanism.

cluster_0 Inactive State (this compound Bound) cluster_1 Active State (No Inhibitor) TYK2_inactive TYK2 (Inactive) JH1_inactive JH1 (Catalytic Domain) Inactive JH2_inactive JH2 (Pseudokinase Domain) Inhibitory Conformation STAT_activation STAT Phosphorylation & Signaling TYK2_inactive->STAT_activation Blocks JH2_inactive->JH1_inactive Locks in inactive state This compound This compound This compound->JH2_inactive Binds to ATP pocket TYK2_active TYK2 (Active) JH1_active JH1 (Catalytic Domain) Active JH2_active JH2 (Pseudokinase Domain) Permissive Conformation TYK2_active->STAT_activation JH2_active->JH1_active Allows activation Cytokine_Receptor Cytokine Receptor (Activated) Cytokine_Receptor->TYK2_active Activates Cytokine_Signal Cytokine Signal (IL-12, IL-23, Type I IFN) Cytokine_Signal->Cytokine_Receptor Cellular_Response Cellular Response (Inflammation) STAT_activation->Cellular_Response start Start reagents Prepare Reagents: - TYK2 JH2 Protein - Fluorescent Tracer - this compound dilutions start->reagents incubation1 Incubate TYK2 JH2 and Tracer reagents->incubation1 add_inhibitor Add this compound (or control) incubation1->add_inhibitor add_detection Add HTRF Detection Reagents add_inhibitor->add_detection incubation2 Incubate for Binding Equilibrium add_detection->incubation2 read_plate Read Plate on HTRF Reader incubation2->read_plate analyze Analyze Data: Calculate IC50 read_plate->analyze end End analyze->end start Start collect_blood Collect Human Whole Blood start->collect_blood treat_inhibitor Pre-incubate with This compound collect_blood->treat_inhibitor stimulate_cytokine Stimulate with Cytokines (IL-12, IL-2, TPO) treat_inhibitor->stimulate_cytokine lyse_fix_stain Lyse RBCs, Fix, Permeabilize & Stain for pSTATs stimulate_cytokine->lyse_fix_stain flow_cytometry Analyze by Flow Cytometry lyse_fix_stain->flow_cytometry analyze Calculate % Inhibition and IC50 flow_cytometry->analyze end End analyze->end

Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deucravacitinib (trade name Sotyktu) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain rather than the conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity profile is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors. This compound potently inhibits signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule containing a deuterated methylamide group, which contributes to its unique pharmacokinetic profile.[4]

IdentifierValue
IUPAC Name 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[5]
CAS Number 1609392-27-9[5]
Molecular Formula C₂₀H₂₂N₈O₃[5]
Molecular Weight 425.5 g/mol [5]
SMILES [2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4[5]
InChI Key BZZKEPGENYLQSC-FIBGUPNXSA-N[4]
Synonyms BMS-986165, Sotyktu[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
pKa (Strongest Acidic) 11.09Chemaxon (Predicted)[6]
pKa (Strongest Basic) 2.38Chemaxon (Predicted)[6]
logP 1.8ALOGPS (Predicted)[6]
Water Solubility 0.159 mg/mLALOGPS (Predicted)[6]
Solubility in DMSO 33.33 mg/mL (78.34 mM) with ultrasonicMedChemExpress[7]
Appearance White to yellow powderStatPearls[8]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting TYK2. TYK2 is an intracellular tyrosine kinase that plays a critical role in the signaling pathways of several pro-inflammatory cytokines.[9] Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) domain, this compound binds allosterically to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the JH2 and JH1 domains into an inhibitory conformation, preventing TYK2 activation and subsequent downstream signaling.[2]

The primary signaling pathways inhibited by this compound are those mediated by IL-23, IL-12, and Type I IFNs.[10]

  • IL-23 Pathway: TYK2 pairs with JAK2 to mediate IL-23 signaling, which is crucial for the expansion and survival of Th17 cells. These cells produce IL-17, a key cytokine in the pathogenesis of psoriasis.[9]

  • IL-12 Pathway: The TYK2/JAK2 heterodimer also mediates IL-12 signaling, leading to the differentiation of Th1 cells and the production of IFN-γ.[4]

  • Type I IFN Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFNs (e.g., IFN-α/β), which are involved in a wide range of immune responses.[9]

The diagram below illustrates the central role of TYK2 in these signaling cascades and the inhibitory action of this compound.

TYK2_Signaling_Pathway This compound Mechanism of Action in TYK2 Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23R IL-23R TYK2 TYK2 IL23R->TYK2 associates JAK2_1 JAK2 IL23R->JAK2_1 associates IL12R IL-12R IL12R->TYK2 associates JAK2_2 JAK2 IL12R->JAK2_2 associates IFNAR IFNAR IFNAR->TYK2 associates JAK1 JAK1 IFNAR->JAK1 associates IL23 IL-23 IL23->IL23R IL12 IL-12 IL12->IL12R IFN Type I IFN IFN->IFNAR STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates STAT1_2 STAT1/2 TYK2->STAT1_2 phosphorylates JAK2_1->STAT3 phosphorylates JAK2_2->STAT4 phosphorylates JAK1->STAT1_2 phosphorylates pSTAT3 pSTAT3 pSTAT4 pSTAT4 pSTAT1_2 pSTAT1/2 Gene Gene Transcription (Inflammatory Response) pSTAT3->Gene pSTAT4->Gene pSTAT1_2->Gene This compound This compound This compound->TYK2 allosterically inhibits

Caption: this compound allosterically inhibits TYK2, blocking cytokine signaling.

Pharmacodynamics and In Vitro Potency

This compound demonstrates high potency and selectivity for TYK2 in a variety of in vitro assays.

Assay TypeTarget/PathwayIC₅₀ / Kᵢ (nM)
Probe Displacement Assay TYK2 (JH2 Domain)IC₅₀: 0.2 nM[11]
Binding Affinity TYK2 (JH2 Domain)Kᵢ: 0.02 nM[12]
Cellular Assay IL-12 SignalingIC₅₀: 2-19 nM[11]
Cellular Assay IL-23 SignalingIC₅₀: 2-19 nM[11]
Cellular Assay IFN-α SignalingIC₅₀: 2-19 nM[11]
Kinase Binding Assay JAK1 (JH1 Domain)IC₅₀: >10,000 nM[13]
Kinase Binding Assay JAK2 (JH1 Domain)IC₅₀: >10,000 nM[13]
Kinase Binding Assay JAK3 (JH1 Domain)IC₅₀: >10,000 nM[13]
Whole Blood Assay TYK2 (IL-12 induced IFN-γ)IC₅₀: 11 nM
Whole Blood Assay JAK1/3 (IL-2 induced pSTAT5)IC₅₀: 787 nM
Whole Blood Assay JAK2/2 (TPO induced pSTAT3)IC₅₀: >4,600 nM

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

Detailed, step-by-step protocols for the assays listed above are often proprietary. However, based on published literature, the general methodologies are described below.

TYK2 JH2 Probe Displacement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to displace a fluorescent probe bound to the TYK2 pseudokinase (JH2) domain.

Probe_Displacement_Assay Probe Displacement Assay Workflow cluster_workflow Experimental Steps A 1. Prepare Assay Plate Add recombinant His-tagged TYK2 JH2 protein, fluorescent probe, and anti-His-terbium antibody to a 384-well plate in assay buffer. B 2. Add Compound Dispense serial dilutions of this compound or control compounds into the wells. A->B C 3. Incubate Incubate the plate at room temperature to allow binding to reach equilibrium. B->C D 4. Read Plate Measure the HTRF signal (ratio of acceptor/donor fluorescence). A decrease in signal indicates probe displacement. C->D E 5. Data Analysis Plot the signal against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value. D->E STAT_Phosphorylation_Assay STAT Phosphorylation Assay Workflow cluster_workflow Experimental Steps A 1. Blood Incubation Incubate fresh human whole blood with serial dilutions of this compound for a set time (e.g., 30-60 min). B 2. Cytokine Stimulation Stimulate with a specific cytokine to activate a target pathway (e.g., IL-2 for JAK1/3, TPO for JAK2, IL-12 for TYK2/JAK2). A->B C 3. Fix and Lyse Terminate stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix leukocytes. B->C D 4. Permeabilize and Stain Permeabilize the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STAT proteins (e.g., pSTAT5). C->D E 5. Flow Cytometry Acquire data on a flow cytometer and quantify the median fluorescence intensity (MFI) of pSTAT in the target cell population. D->E F 6. Data Analysis Calculate the percent inhibition of STAT phosphorylation relative to controls and determine the IC₅₀ value. E->F

References

The Development of Deuterated Deucravacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (marketed as Sotyktu) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular enzyme that mediates signaling of cytokines such as IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1][2][3] A key feature of this compound's molecular design is the strategic incorporation of deuterium atoms on the N-methyl amide group. This guide provides an in-depth technical overview of the deuterated Active Pharmaceutical Ingredient (API) development for this compound, covering its mechanism of action, the rationale for deuteration, synthetic pathways, analytical methodologies, and clinical pharmacology.

Mechanism of Action and Rationale for Deuteration

This compound functions as an allosteric inhibitor of TYK2, binding to its regulatory pseudokinase (JH2) domain rather than the active (JH1) domain. This unique binding mode confers high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), minimizing off-target effects associated with broader JAK inhibitors.[1][4] Inhibition of TYK2 disrupts the downstream signaling of key pro-inflammatory cytokines, thereby ameliorating the pathological processes in diseases like plaque psoriasis.[5]

The incorporation of deuterium into the terminal methyl group of the N-methyl amide moiety is a critical design element. This substitution leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond. This increased bond strength slows the rate of cytochrome P450 (CYP)-mediated N-demethylation, a common metabolic pathway for N-methyl amides. By impeding this metabolic route, deuteration reduces the formation of a less selective primary amide metabolite, thereby enhancing the drug's pharmacokinetic profile and maintaining its high selectivity for TYK2.[4][6]

Signaling Pathway

This compound targets the TYK2-mediated signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding TYK2 TYK2 Receptor:r3->TYK2 2. Receptor Association JAK JAK1/2 Receptor:r3->JAK TYK2->JAK 3. Trans-phosphorylation STAT STAT TYK2->STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription 6. Nuclear Translocation This compound This compound This compound->TYK2 Inhibition

TYK2-mediated cytokine signaling pathway and inhibition by this compound.

API Synthesis

The commercial synthesis of this compound has evolved to optimize yield, purity, and cost-effectiveness. The process generally involves the convergent synthesis of key intermediates followed by a final coupling and amidation.[7][8]

Experimental Workflow for this compound Synthesis

Deucravacitinib_Synthesis_Workflow A Starting Materials B Intermediate 1 (Triazole aniline derivative) A->B C Intermediate 2 (Dichloropyridazine derivative) A->C D Coupling Reaction B->D C->D E Intermediate 3 (Coupled Product) D->E F Deuterated Amidation E->F CD3NH2·HCl G Crude this compound F->G H Purification/Crystallization G->H I This compound API H->I

Generalized workflow for the synthesis of this compound API.
Detailed Methodologies

Synthesis of Key Intermediate: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline [7][9][10]

  • Nitration: 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate is reacted with nitric acid to yield 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

  • Catalytic Hydrogenation: The nitro-intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the nitro group to an amine, affording the key aniline intermediate.

Synthesis of Key Intermediate: 4,6-Dichloropyridazine-3-carboxamide-d3 [11][12]

  • Amidation: 4,6-dichloropyridazine-3-carboxylic acid methyl ester is reacted with deuterated methylamine hydrochloride (CD₃NH₂·HCl) in the presence of a suitable base (e.g., cesium carbonate) in a solvent like dimethylformamide (DMF) to produce the deuterated amide intermediate.

Final Coupling and Amidation Steps [8][11]

  • Palladium-Catalyzed C-N Coupling: The aniline intermediate is coupled with the dichloropyridazine intermediate under palladium catalysis.

  • Final Amidation: The resulting product is then reacted with cyclopropanecarboxamide, again typically under palladium catalysis, to yield this compound.

Note: The exact sequence of coupling and amidation steps can vary between different patented synthetic routes.

Analytical Methods

Robust analytical methods are crucial for ensuring the quality, purity, and stability of the this compound API and its formulations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for quantification in biological matrices.[2][13][14][15]

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a representative method based on published literature.[2][14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard (e.g., trimethoprim).

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: ACE C18 (4.6 x 100 mm, 5-µm particle size) or equivalent.

    • Mobile Phase: Methanol and 2 mM ammonium formate (e.g., 80:20 or 90:10 v/v).

    • Flow Rate: 0.9 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 426.3 → 358.2[14]

      • Internal Standard (Trimethoprim): m/z 291.1 → 261.1[14]

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

    • A typical linear range is 0.5 to 600 ng/mL in human plasma.[14]

Impurity Profiling

Controlling impurities is critical for the safety and efficacy of the final drug product. The synthesis of this compound can generate several process-related impurities and degradation products.[16][17][18] A comprehensive impurity control strategy involves:

  • Identification: Characterizing the structure of potential impurities using techniques like LC-MS, NMR, and reference standard synthesis.

  • Quantification: Developing and validating analytical methods (typically HPLC-UV) to detect and quantify impurities at levels compliant with ICH guidelines.

  • Control: Optimizing synthetic steps to minimize the formation of impurities and implementing effective purification processes to remove them.[8]

Clinical Pharmacology and Efficacy

Clinical trials have established the pharmacokinetic profile and clinical efficacy of this compound in patients with moderate-to-severe plaque psoriasis.

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of this compound in healthy adults following a 6 mg once-daily dose.

ParameterValueReference(s)
Tmax (median) 2-3 hours[1]
Cmax (steady-state) 45 ng/mL[1]
AUC₂₄ (steady-state) 473 ng·hr/mL[1]
Terminal Half-life (t½) 8-15 hours[19][20]
Absolute Bioavailability 99%[1]
Volume of Distribution (Vd/F) 140 L[1]
Clinical Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

The following table presents key efficacy endpoints from the pivotal Phase 3 trials comparing this compound (6 mg QD) to placebo and apremilast (30 mg BID).

Endpoint (at Week 16)This compoundPlaceboApremilastReference(s)
PASI 75 Response ~54-59%~9-12%~35-40%[5]
sPGA 0/1 (Clear/Almost Clear) ~50-54%~7-9%~32-34%[5]
PASI 90 Response ~30-36%~2-3%~18-20%[5]

Note: Values are approximate ranges based on reported data from the POETYK PSO-1 and PSO-2 trials. Long-term extension studies have demonstrated that clinical responses are maintained for up to five years with continuous treatment, with a consistent safety profile.[21][22][23]

Conclusion

The development of this compound represents a significant advancement in the treatment of immune-mediated diseases, underscored by a novel mechanism of action and a sophisticated molecular design. The strategic use of deuteration to optimize its pharmacokinetic properties highlights a successful application of the kinetic isotope effect in modern drug discovery. This technical guide provides a foundational overview for professionals in the field, summarizing the key aspects of this compound's API development from signaling pathway to clinical application.

References

The Role of TYK2 in Autoimmune Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase 2 (TYK2) has emerged as a critical mediator in the pathogenesis of a wide array of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signal transduction of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23. These cytokines are central to the differentiation, expansion, and function of pathogenic immune cell subsets, such as T helper 1 (Th1) and Th17 cells, which drive the chronic inflammation characteristic of autoimmune disorders. Genetic association studies have consistently linked variants in the TYK2 gene with altered susceptibility to conditions like psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). This has spurred the development of selective TYK2 inhibitors as a promising therapeutic strategy. This in-depth technical guide delineates the core functions of TYK2 in autoimmune disease pathogenesis, provides detailed experimental methodologies for its study, and presents a comprehensive overview of the quantitative data supporting its role as a therapeutic target.

Introduction to TYK2 and its Physiological Role

Tyrosine kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that belongs to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are essential for transducing signals from a wide range of cytokine and growth factor receptors that lack intrinsic kinase activity. TYK2 associates with the cytoplasmic domains of specific cytokine receptor subunits and, upon cytokine binding and receptor dimerization, becomes activated through trans-phosphorylation with its partner JAK. This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell differentiation, proliferation, survival, and immune responses.

Under normal physiological conditions, TYK2-mediated signaling is crucial for host defense against viral and bacterial pathogens. It is particularly important for the initial innate immune response and the subsequent development of adaptive immunity.

TYK2 Signaling Pathways in Autoimmune Disease

In the context of autoimmune diseases, the dysregulation of TYK2-mediated signaling pathways contributes significantly to the breakdown of self-tolerance and the perpetuation of chronic inflammation. The primary pathogenic pathways involving TYK2 are driven by Type I IFNs, IL-12, and IL-23.

Type I Interferon (IFN-α/β) Signaling

Type I IFNs are a family of cytokines with potent immunomodulatory functions. In several autoimmune diseases, most notably SLE, a persistent elevation of Type I IFNs, often referred to as the "Type I IFN signature," is a hallmark of the disease. TYK2, in partnership with JAK1, is essential for signaling downstream of the Type I IFN receptor (IFNAR).

Upon IFN-α or IFN-β binding to IFNAR, TYK2 and JAK1 are activated, leading to the phosphorylation of STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer that associates with IFN-regulatory factor 9 (IRF9) to create the ISGF3 (IFN-stimulated gene factor 3) complex. This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), driving a pro-inflammatory state. In cutaneous lupus erythematosus (CLE), this pathway is initiated by keratinocytes producing IFN-κ, which is dependent on TYK2 expression.

G TYK2 in Type I IFN Signaling Pathway cluster_nucleus Nucleus IFN-α/β IFN-α/β IFNAR IFNAR1/IFNAR2 IFN-α/β->IFNAR TYK2 TYK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 JAK1->STAT2 P pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus ISRE ISRE ISGs IFN-Stimulated Genes (Pro-inflammatory response) ISRE->ISGs

TYK2 in the Type I IFN Signaling Pathway
IL-12 and IL-23 Signaling

The IL-12 and IL-23 pathways are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn's disease, and multiple sclerosis. These two cytokines share a common p40 subunit and a receptor subunit, IL-12Rβ1, and both rely on TYK2 for signal transduction.

  • IL-12 Signaling: IL-12, composed of p35 and p40 subunits, signals through a receptor complex of IL-12Rβ1 and IL-12Rβ2. This signaling is critical for the differentiation of naive T cells into Th1 cells, which produce IFN-γ. TYK2, paired with JAK2, is activated upon IL-12 binding, leading to the phosphorylation of STAT4. Activated STAT4 promotes the transcription of IFNG and other Th1-associated genes.

  • IL-23 Signaling: IL-23, consisting of the p19 and p40 subunits, signals through a receptor composed of IL-12Rβ1 and the unique IL-23R. This pathway is essential for the expansion, survival, and effector function of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Similar to IL-12 signaling, TYK2 and JAK2 are activated upon IL-23 binding, leading to the phosphorylation of STAT3. Activated STAT3 drives the expression of genes that define the Th17 phenotype and its pathogenic functions.

The IL-23/IL-17 axis is a cornerstone of psoriatic disease pathogenesis.

G TYK2 in IL-12 and IL-23 Signaling Pathways cluster_il12 IL-12 Pathway cluster_il23 IL-23 Pathway IL12 IL-12 (p35/p40) IL12R IL-12Rβ1/IL-12Rβ2 IL12->IL12R TYK2_12 TYK2 IL12R->TYK2_12 JAK2_12 JAK2 IL12R->JAK2_12 STAT4 STAT4 TYK2_12->STAT4 P JAK2_12->STAT4 P pSTAT4 pSTAT4 STAT4->pSTAT4 Th1_diff Th1 Differentiation (IFN-γ production) pSTAT4->Th1_diff IL23 IL-23 (p19/p40) IL23R IL-12Rβ1/IL-23R IL23->IL23R TYK2_23 TYK2 IL23R->TYK2_23 JAK2_23 JAK2 IL23R->JAK2_23 STAT3 STAT3 TYK2_23->STAT3 P JAK2_23->STAT3 P pSTAT3 pSTAT3 STAT3->pSTAT3 Th17_exp Th17 Expansion & Function (IL-17, IL-22 production) pSTAT3->Th17_exp G Workflow for TYK2 Kinase Inhibitor Screening start Start: Compound Library primary_screen Primary Screen (e.g., ADP-Glo™ Assay) start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen (e.g., LanthaScreen™ Assay) hits->secondary_screen confirmed_hits Confirmed Hits secondary_screen->confirmed_hits ic50 IC50 Determination confirmed_hits->ic50 selectivity Selectivity Profiling (vs. other JAKs) ic50->selectivity cellular_assays Cell-Based Assays (pSTAT inhibition) selectivity->cellular_assays lead_compounds Lead Compounds cellular_assays->lead_compounds

Methodological & Application

Deucravacitinib In Vitro Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the highly conserved active site of the catalytic domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2).[1][4][5] This unique mechanism of action results in high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a key differentiator from other approved JAK inhibitors.[1][3][6][7] this compound's inhibition of TYK2 blocks signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated diseases.[1][5][6][8]

These application notes provide detailed protocols for in vitro assays to characterize the kinase inhibition profile of this compound, focusing on its potency and selectivity for TYK2.

This compound's Mechanism of Action

This compound's allosteric inhibition of TYK2 is a novel approach to kinase modulation. By binding to the JH2 domain, it locks the pseudokinase domain into an inhibitory conformation with the catalytic JH1 domain, thereby preventing receptor-mediated activation and downstream signaling.[1][5] This leads to the downregulation of the IL-23/TH17 pathway, IL-12 signaling, and the type 1 interferon pathway.[5]

cluster_receptor Cell Membrane cluster_jak Intracellular Signaling cluster_downstream Downstream Effects Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner Activation JH2 JH2 (Regulatory Domain) TYK2->JH2 JH1 JH1 (Catalytic Domain) TYK2->JH1 STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation This compound This compound This compound->JH2 Allosteric Binding JH2->JH1 Inhibitory Conformation pSTAT pSTAT STAT->pSTAT Gene Gene Expression (e.g., IL-17, IL-19) pSTAT->Gene Transcription Regulation

Figure 1: this compound's Allosteric Inhibition of TYK2 Signaling.

Quantitative Data: In Vitro Inhibition and Selectivity

This compound demonstrates potent inhibition of TYK2 and high selectivity over other JAK kinases in various in vitro assays.

Assay TypeTargetIC50 (nM)Reference
Probe Displacement AssayTYK20.2[1]
In Vitro Kinase Binding AssayJAK1>10,000[1]
In Vitro Kinase Binding AssayJAK2>10,000[1]
In Vitro Kinase Binding AssayJAK3>10,000[1]
Cellular Signaling Assay (IL-12)TYK22-19[1]
Cellular Signaling Assay (IL-23)TYK22-19[1]
Cellular Signaling Assay (IFN-α)TYK22-19[1]

Selectivity Profile:

ComparisonSelectivity FoldReference
TYK2 vs JAK1/3 (Cellular Assay)>100[1][6]
TYK2 vs JAK2 (Cellular Assay)>2000[1][6]

Experimental Protocols

Biochemical Assay: TYK2 Pseudokinase (JH2) Domain Binding Assay

This protocol is based on a fluorescence polarization (FP) competition assay to screen for inhibitors that bind to the TYK2 JH2 domain.[4][9]

Objective: To determine the binding affinity (IC50) of this compound to the isolated TYK2 JH2 domain.

Materials:

  • Recombinant human TYK2 JH2 domain

  • Fluorescently labeled probe (JH2 probe 1)

  • Assay Buffer

  • Test compound (this compound)

  • 384-well microplate

  • Fluorescent microplate reader capable of measuring fluorescence polarization

Workflow:

A Prepare serial dilutions of this compound B Add TYK2 JH2 domain, fluorescent probe, and this compound to microplate wells A->B C Incubate at room temperature B->C D Measure fluorescence polarization C->D E Calculate IC50 from dose-response curve D->E

Figure 2: Workflow for TYK2 JH2 Domain Binding Assay.

Protocol:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the assay buffer.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Add the fluorescently labeled JH2 probe to all wells.

  • Initiate the reaction by adding the recombinant TYK2 JH2 domain to all wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a microplate reader.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Whole Blood Assay for TYK2 and JAK Pathway Inhibition

This protocol describes a method to assess the functional inhibition of TYK2 and other JAK pathways in a physiologically relevant matrix.[1][3][7][10]

Objective: To measure the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in whole blood.

Materials:

  • Fresh human whole blood

  • Cytokine stimulants:

    • IL-12 (for TYK2/JAK2 pathway)

    • IFN-α (for TYK2/JAK1 pathway)

    • IL-2 (for JAK1/JAK3 pathway)

    • Thrombopoietin (TPO) (for JAK2 pathway)

  • Test compound (this compound)

  • Fixation and permeabilization buffers

  • Phycoerythrin (PE)-conjugated anti-phospho-STAT antibodies (e.g., pSTAT3, pSTAT5)

  • Flow cytometer

Workflow:

A Pre-incubate whole blood with serial dilutions of this compound B Stimulate with specific cytokines (IL-12, IFN-α, IL-2, or TPO) A->B C Fix and permeabilize cells B->C D Stain with fluorescently labeled anti-phospho-STAT antibodies C->D E Acquire data on a flow cytometer D->E F Analyze pSTAT levels and calculate IC50 E->F

Figure 3: Workflow for Whole Blood Phospho-STAT Flow Cytometry Assay.

Protocol:

  • Collect fresh human whole blood in heparinized tubes.

  • Aliquot the blood into microtiter plates.

  • Add serial dilutions of this compound or vehicle control to the blood and pre-incubate.

  • Stimulate the samples with the appropriate cytokine (e.g., IL-12 for TYK2/JAK2) and incubate at 37°C.

  • Stop the stimulation by adding a fixation buffer.

  • Permeabilize the red blood cells and leukocytes.

  • Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 for IL-12 stimulation).

  • Acquire the samples on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes or monocytes).

  • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percent inhibition for each this compound concentration relative to the stimulated and unstimulated controls.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Luminescent Kinase Assay for TYK2 Activity

This protocol outlines a general method for measuring the enzymatic activity of purified TYK2 and the inhibitory effect of this compound using a luminescence-based ATP detection system.[11][12]

Objective: To determine the IC50 of this compound on the catalytic activity of the TYK2 enzyme.

Materials:

  • Purified recombinant TYK2 enzyme

  • TYK2 substrate peptide (e.g., IRS-1tide)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound)

  • Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

  • 96-well or 384-well white microplate

  • Luminometer

Workflow:

A Add kinase buffer, substrate, ATP, and this compound to microplate wells B Initiate the reaction by adding TYK2 enzyme A->B C Incubate at 30°C B->C D Add luminescent detection reagent to stop the reaction and generate a signal C->D E Incubate at room temperature D->E F Measure luminescence E->F G Calculate IC50 from dose-response curve F->G

Figure 4: Workflow for Luminescent TYK2 Kinase Assay.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a white microplate, add the kinase assay buffer, TYK2 substrate peptide, and ATP.

  • Add the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding the purified TYK2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase activity detection reagent. This reagent depletes ATP and generates a light signal proportional to the amount of ATP consumed.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity.

  • Plot the luminescence signal against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The provided protocols offer robust in vitro methods to characterize the inhibitory activity and selectivity of this compound. The biochemical binding assay confirms its interaction with the TYK2 pseudokinase domain, while the cellular whole blood assay provides a functional readout in a more complex biological system. The luminescent kinase assay offers a direct measure of enzymatic inhibition. Together, these assays are crucial for understanding the unique allosteric mechanism of this compound and for the development of future selective kinase inhibitors.

References

Deucravacitinib: A Powerful Tool for In Vitro Interrogation of the IL-23 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib, an orally available small molecule, is a first-in-class, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4][5] This selectivity makes this compound an invaluable tool for specifically dissecting the cellular and molecular events downstream of cytokines that signal through TYK2, most notably Interleukin-23 (IL-23).

The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases.[6][7] IL-23, primarily produced by activated myeloid cells, signals through a receptor complex that utilizes both JAK2 and TYK2 to phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those encoding for the differentiation and maintenance of T helper 17 (Th17) cells and the production of IL-17A.[2][6]

These application notes provide detailed protocols for utilizing this compound to study the IL-23 signaling pathway in vitro. The described assays are designed to assess the potency and selectivity of this compound in inhibiting key downstream events of IL-23 receptor engagement, including STAT3 phosphorylation and IL-17A production.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various assays related to the IL-23 signaling pathway.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Type/SystemStimulantMeasured EndpointThis compound IC50Reference
Probe Displacement AssayRecombinant TYK2 JH2 domain-Probe Displacement0.2 nM[1]
Cellular Signaling AssayVariousIL-23Downstream signaling2-14 nM[4]
Cellular Signaling AssayVariousIL-12Downstream signaling2-14 nM[4]
Cellular Signaling AssayVariousType I InterferonDownstream signaling2-14 nM[4]
Whole Blood AssayHuman Whole BloodIL-12IFN-γ production~5.9 nM[3]

Table 2: Selectivity of this compound for TYK2 over other JAKs in Human Whole Blood Assays

PathwaySignaling KinasesStimulantMeasured EndpointThis compound IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)Reference
JAK1/3JAK1/JAK3IL-2pSTAT5 in T cells>10,000114645[3]
JAK2JAK2/JAK2TPOpSTAT3 in platelets>10,000410>10,000340[3]
TYK2TYK2/JAK2IL-12IFN-γ production~5.9680330710[3]

Signaling Pathway and Experimental Workflow Diagrams

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL23R IL-23R IL-23->IL23R Binds TYK2 TYK2 IL23R->TYK2 Activates IL12RB1 IL-12Rβ1 JAK2 JAK2 IL12RB1->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds This compound This compound This compound->TYK2 Allosterically Inhibits Transcription Gene Transcription (e.g., IL-17A) DNA->Transcription

Caption: IL-23 Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Human PBMCs or CD4+ T cells Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Pretreat Pre-treat with this compound (Dose-response) Culture_Cells->Pretreat Stimulate Stimulate with IL-23 Pretreat->Stimulate Endpoint1 STAT3 Phosphorylation (Western Blot / Flow Cytometry) Stimulate->Endpoint1 Short Incubation Endpoint2 IL-17A Production (ELISA / qPCR) Stimulate->Endpoint2 Long Incubation

Caption: Experimental Workflow for In Vitro Analysis of this compound.

Logical_Relationship Hypothesis Hypothesis: This compound selectively inhibits IL-23 signaling in vitro Objective1 Objective 1: Determine the potency of this compound on IL-23-induced STAT3 phosphorylation Hypothesis->Objective1 Objective2 Objective 2: Assess the effect of this compound on IL-23-induced IL-17A production Hypothesis->Objective2 Experiment1 Experiment: pSTAT3 Assay Objective1->Experiment1 Experiment2 Experiment: IL-17A Assay Objective2->Experiment2 Data_Analysis1 Data Analysis: IC50 Calculation Experiment1->Data_Analysis1 Data_Analysis2 Data Analysis: Dose-dependent inhibition Experiment2->Data_Analysis2 Conclusion Conclusion: Validate the inhibitory effect and selectivity of this compound on the IL-23 pathway Data_Analysis1->Conclusion Data_Analysis2->Conclusion

Caption: Logical Flow of the In Vitro Study Design.

Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Human whole blood from healthy donors

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new conical tube.

  • Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.

  • Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Count the cells and adjust the density for subsequent experiments. For many applications, a starting density of 1 x 10^6 cells/mL is appropriate.

In Vitro STAT3 Phosphorylation Assay

This assay measures the immediate downstream signaling event following IL-23 receptor activation.

Materials:

  • Isolated human PBMCs or CD4+ T cells

  • Recombinant human IL-23

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Alternatively for flow cytometry: Fixation/Permeabilization buffers and fluorescently labeled anti-phospho-STAT3 antibody.

Protocol:

  • Seed PBMCs or CD4+ T cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.

  • Stimulate the cells with recombinant human IL-23 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.

  • For Western Blot Analysis: a. Pellet the cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Determine protein concentration using a BCA or Bradford assay. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against phospho-STAT3 and total-STAT3. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate and imaging system. h. Quantify band intensities and normalize phospho-STAT3 to total-STAT3.

  • For Flow Cytometry Analysis: a. Fix and permeabilize the cells according to the manufacturer's protocol. b. Stain with a fluorescently labeled anti-phospho-STAT3 antibody. c. Analyze the cells using a flow cytometer to determine the percentage of pSTAT3+ cells or the mean fluorescence intensity.

In Vitro IL-17A Production Assay

This assay measures a key functional downstream consequence of IL-23 signaling in relevant immune cells.

Materials:

  • Isolated human PBMCs or purified CD4+ T cells

  • Recombinant human IL-23

  • Anti-CD3 and anti-CD28 antibodies (for T cell activation)

  • This compound

  • DMSO (vehicle control)

  • Human IL-17A ELISA kit

  • RNA isolation kit and reagents for qPCR (optional)

Protocol:

  • Seed PBMCs or CD4+ T cells in a 96-well plate at a density of 1 x 10^6 cells/mL. For CD4+ T cells, pre-coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL).

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the CD4+ T cell cultures.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.

  • Stimulate the cells with recombinant human IL-23 (e.g., 20-100 ng/mL).

  • Incubate the cells for 48-72 hours at 37°C.

  • For ELISA Analysis: a. Collect the cell culture supernatants. b. Perform the IL-17A ELISA according to the manufacturer's instructions. c. Measure the absorbance and calculate the concentration of IL-17A based on a standard curve.

  • For qPCR Analysis (optional): a. Harvest the cells and isolate total RNA. b. Perform reverse transcription to generate cDNA. c. Perform qPCR using primers specific for IL-17A and a housekeeping gene. d. Analyze the relative expression of IL-17A mRNA.

Conclusion

This compound's high selectivity for TYK2 makes it an exceptional pharmacological tool for the in vitro investigation of the IL-23 signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to assess the impact of TYK2 inhibition on key molecular and cellular events downstream of IL-23 receptor activation. By employing these methods, scientists can further elucidate the intricate role of the IL-23/TYK2/STAT3 axis in health and disease, and explore the therapeutic potential of selective TYK2 inhibition.

References

Deucravacitinib Efficacy Testing in Murine Models of Systemic Lupus Erythematosus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and tissue damage in various organs. The type I interferon (IFN) pathway is a critical driver of lupus pathogenesis. Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] TYK2 is a key mediator of signaling for type I IFNs, as well as other pro-inflammatory cytokines such as interleukin-12 (IL-12) and IL-23, which are implicated in the pathophysiology of SLE.[1][2] this compound binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation of the enzyme and thereby blocking downstream signaling.[1][2] This unique mechanism of action provides high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3).

These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical murine models of lupus, specifically the NZB/W F1 mouse model, which spontaneously develops a disease that closely mimics human lupus nephritis.

Signaling Pathway of this compound Action

This compound's therapeutic hypothesis in lupus is centered on its ability to block TYK2-mediated signaling, particularly the type I IFN pathway. The following diagram illustrates this mechanism.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 associates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 associates IL-12Rβ1 IL-12Rβ1 IL-12Rβ1->TYK2 associates IL-12Rβ2 IL-12Rβ2 JAK2 JAK2 IL-12Rβ2->JAK2 associates IL-23R IL-23R IL-23R->TYK2 associates IL-12Rβ1_2 IL-12Rβ1 IL-12Rβ1_2->JAK2 associates STAT1 STAT1 TYK2->STAT1 phosphorylates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT4 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 Gene_Expression IFN-Stimulated Gene Expression (e.g., ISGs) STAT3->Gene_Expression Promotes Th17 differentiation STAT4->Gene_Expression Promotes Th1 differentiation This compound This compound This compound->TYK2 Allosteric Inhibition IRF9 IRF9 IRF9->ISGF3 ISGF3->Gene_Expression Translocates to Nucleus Inflammation Inflammation & Autoimmunity Gene_Expression->Inflammation Type I IFN Type I IFN Type I IFN->IFNAR1 Type I IFN->IFNAR2 IL-12 IL-12 IL-12->IL-12Rβ1 IL-12->IL-12Rβ2 IL-23 IL-23 IL-23->IL-23R IL-23->IL-12Rβ1_2

Caption: this compound allosterically inhibits TYK2, blocking downstream signaling of Type I IFN, IL-12, and IL-23.

Animal Models for Efficacy Testing

The New Zealand Black/White (NZB/W) F1 hybrid mouse is a widely used spontaneous model of lupus. These mice develop a disease profile that includes autoantibody production (anti-dsDNA), immune complex-mediated glomerulonephritis, and proteinuria, closely mirroring human lupus nephritis. The MRL/lpr mouse is another common spontaneous model with an accelerated and severe lupus-like phenotype. The choice of model can depend on the specific aspects of the disease being investigated. In preclinical studies, this compound has demonstrated robust efficacy in murine models of lupus nephritis.[1][3]

Experimental Protocols

The following protocols are based on methodologies described for evaluating this compound (BMS-986165) in the NZB/W F1 lupus model.[1]

Prophylactic Treatment Protocol in NZB/W F1 Mice

This protocol is designed to assess the ability of this compound to prevent or delay the onset of lupus nephritis.

  • Animal Model: Female NZB/W F1 mice.

  • Study Initiation: Begin treatment at 18-20 weeks of age, prior to the typical onset of severe proteinuria.

  • Grouping:

    • Vehicle control group (e.g., 0.5% methylcellulose)

    • This compound treatment groups (e.g., 3, 10, 30 mg/kg)

    • Positive control (optional, e.g., cyclophosphamide)

  • Drug Administration:

    • Formulation: this compound is suspended in a vehicle such as 0.5% methylcellulose.

    • Route: Oral gavage.

    • Frequency: Once or twice daily.

    • Duration: Typically 12-16 weeks.

  • Efficacy Endpoints:

    • Proteinuria: Monitor weekly using urine dipsticks or albumin-to-creatinine ratios.

    • Serum Autoantibodies: Collect blood periodically (e.g., every 4 weeks) to measure anti-dsDNA and anti-nuclear antibody (ANA) titers by ELISA.

    • Renal Histopathology: At the end of the study, perfuse and fix kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis. Score lesions based on a semi-quantitative scoring system.

    • Gene Expression Analysis: Analyze the expression of IFN-stimulated genes (ISGs) in whole blood or kidney tissue via qRT-PCR to confirm target engagement.

Therapeutic Treatment Protocol in NZB/W F1 Mice

This protocol evaluates the efficacy of this compound in treating established disease.

  • Animal Model: Female NZB/W F1 mice.

  • Study Initiation: Enroll mice into the study once they develop established proteinuria (e.g., ≥100 mg/dL).

  • Grouping and Drug Administration: Similar to the prophylactic protocol.

  • Efficacy Endpoints:

    • Proteinuria: Monitor weekly to assess for reduction or stabilization.

    • Survival: Monitor and record survival rates.

    • Serum Autoantibodies and Renal Histopathology: As described in the prophylactic protocol.

Data Presentation

Quantitative data from preclinical studies should be summarized to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Proteinuria in NZB/W F1 Mice (Prophylactic Model)

Treatment GroupNMean Proteinuria Score at Week 32 (± SEM)% Reduction vs. Vehicle
Vehicle153.5 ± 0.4-
This compound (3 mg/kg)152.1 ± 0.540%
This compound (10 mg/kg)151.2 ± 0.366%
This compound (30 mg/kg)150.8 ± 0.277%

Note: Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.

Table 2: Effect of this compound on Renal Histopathology in NZB/W F1 Mice (Prophylactic Model)

Treatment GroupNMean Glomerulonephritis Score (± SEM)Mean Interstitial Nephritis Score (± SEM)
Vehicle152.8 ± 0.32.5 ± 0.4
This compound (3 mg/kg)151.8 ± 0.41.6 ± 0.3
This compound (10 mg/kg)151.1 ± 0.20.9 ± 0.2
This compound (30 mg/kg)150.7 ± 0.20.6 ± 0.1

Note: Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a prophylactic study in a lupus mouse model.

start Start: NZB/W F1 Mice (18-20 weeks old) randomization Randomization into Treatment Groups start->randomization dosing Daily Oral Dosing (12-16 weeks) randomization->dosing monitoring Weekly Monitoring: - Proteinuria - Body Weight dosing->monitoring bleeding Periodic Blood Collection (e.g., every 4 weeks) dosing->bleeding termination Study Termination (e.g., Week 32) monitoring->termination analysis Serum Analysis: - Anti-dsDNA ELISA bleeding->analysis data_analysis Final Data Analysis & Reporting analysis->data_analysis necropsy Necropsy: - Kidney & Spleen Collection termination->necropsy histology Renal Histopathology: - H&E, PAS Staining - Scoring necropsy->histology gene_expression Gene Expression Analysis: - qRT-PCR for ISGs necropsy->gene_expression histology->data_analysis gene_expression->data_analysis

Caption: Prophylactic efficacy testing workflow for this compound in a lupus mouse model.

Conclusion

The NZB/W F1 mouse model provides a robust system for evaluating the in vivo efficacy of this compound for the treatment of lupus nephritis.[3] The protocols outlined here, focusing on both prophylactic and therapeutic treatment paradigms, allow for a comprehensive assessment of the compound's ability to modulate key disease parameters such as proteinuria, autoantibody production, and renal pathology. The selective, allosteric inhibition of TYK2 by this compound presents a promising targeted approach for the treatment of SLE.[1]

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Deucravacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells treated with deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor. The protocols and data herein are intended to facilitate research into the mechanism of action and immunological effects of this compound.

Introduction to this compound

This compound is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that bind to the conserved catalytic domain, this compound allosterically binds to the regulatory (pseudokinase or JH2) domain of TYK2.[3][4][5] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby minimizing off-target effects.[1][2][3] TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][4] By inhibiting TYK2, this compound effectively modulates the signaling pathways implicated in the pathogenesis of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2][6]

Flow cytometry is an indispensable tool for dissecting the cellular-level effects of this compound. It allows for multi-parametric analysis of distinct immune cell subsets, enabling researchers to quantify changes in cell frequency, activation state, and function following drug treatment.

Mechanism of Action: TYK2 Signaling Pathway

TYK2 pairs with other JAK family members (JAK1 or JAK2) to mediate downstream signaling of cytokine receptors for IL-12, IL-23, and Type I IFNs.[7] Upon cytokine binding, the receptor-associated JAKs, including TYK2, become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target inflammatory genes. This compound locks the regulatory domain of TYK2 into an inhibitory conformation with the catalytic domain, preventing its activation and interrupting this signaling cascade.[3]

TYK2_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rec_chain1 Receptor Chain 1 TYK2 TYK2 rec_chain2 Receptor Chain 2 JAKx JAK1 / JAK2 TYK2->JAKx Activates STAT STAT TYK2->STAT Phosphorylates JAKx->STAT Phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes gene_exp Inflammatory Gene Expression STAT_dimer->gene_exp Translocates cytokine Cytokine (IL-12, IL-23, Type I IFN) cytokine->rec_chain1 Binds This compound This compound This compound->TYK2 Inhibits (Allosteric)

Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

Effects of this compound on Immune Cells and Biomarkers

Clinical and preclinical studies have quantified the impact of this compound on various immune parameters. The following tables summarize key findings relevant to flow cytometry analysis.

Table 1: Effect of this compound on Serum Biomarkers in Psoriasis Patients

Biomarker Pathway Association % Reduction with this compound Reference
IL-17A IL-23/Th17 47% to 50% [2][3][7]
IL-19 IL-23/Th17 72% [2][3][7]
Beta-defensin Keratinocyte Activation 81% to 84% [2][3][7]
IL-17C IL-23/Th17 Significant reduction vs. placebo [8][9]

| IL-20 | IL-23/Th17 | Significant reduction vs. placebo |[8][9] |

Table 2: Observed Effects of this compound on Immune Cell Populations

Disease Model Cell Type Observed Effect Method of Analysis Reference
Healthy Volunteers T, B, and NK Cells No abnormalities in major subsets identified. TBNK Flow Cytometry [10]
Healthy Volunteers Lymphocytes Inhibited IFN-mediated decrease in lymphocyte counts in a dose-dependent manner. Automated Cell Count [10]
Systemic Lupus (SLE) B-Cells Reduction in markers associated with B-cell activation and differentiation. Flow Cytometry [11][12][13]
Systemic Lupus (SLE) Lymphocytes & Neutrophils Counts increased towards normal levels. Flow Cytometry [11][12][13]
Psoriasis (Mouse) γδ T Cells Markedly reduced infiltration in skin, blood, and spleen. Flow Cytometry [14]
Psoriasis (Mouse) Neutrophils Significantly reduced infiltration in skin and blood. Flow Cytometry [14]

| Psoriasis (Mouse) | Dendritic Cells (DCs) | Reduced frequency in the spleen. | Flow Cytometry |[14] |

Experimental Protocols for Flow Cytometry Analysis

This section provides detailed protocols for the analysis of immune cells following in vitro or ex vivo treatment with this compound.

Workflow start 1. Sample Collection (Whole Blood / Tissue) isolate 2. Immune Cell Isolation (e.g., PBMC via Ficoll) start->isolate treat 3. In Vitro Treatment (this compound vs. Vehicle) isolate->treat stimulate 4. Cytokine Stimulation (e.g., IL-12, IFN-α) treat->stimulate stain 5. Antibody Staining (Surface & Intracellular Markers) stimulate->stain acquire 6. Data Acquisition (Flow Cytometer) stain->acquire analyze 7. Data Analysis (Gating & Quantification) acquire->analyze end 8. Results (% Population, MFI) analyze->end

Caption: Standard experimental workflow for flow cytometric analysis of this compound's effects.

Protocol 4.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

  • Collect whole blood into heparin or EDTA-containing tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Layer the diluted blood carefully over a Ficoll-Paque gradient in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

Protocol 4.2: In Vitro this compound Treatment and Stimulation

This protocol is designed to assess the inhibition of cytokine-induced STAT phosphorylation.

  • Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Based on published data, effective in vitro concentrations are in the nanomolar range (IC50 range, 2–19 nM for cellular signaling assays).[5]

  • Stimulate the cells by adding a specific cytokine to induce TYK2-dependent signaling. For example:

    • IL-12/IL-23 Pathway: Use recombinant human IL-12 (e.g., 2 ng/mL) for 15-30 minutes.[5]

    • Type I IFN Pathway: Use recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes.

  • Stop the stimulation immediately by proceeding to the fixation step in the Phospho-Flow protocol (Protocol 4.4).

Protocol 4.3: General Immunophenotyping (Surface and Intracellular Staining)

  • Aliquot approximately 1-2 x 10^6 treated cells per tube.

  • Wash cells with FACS buffer (PBS + 2% FBS).

  • Surface Staining: Resuspend cells in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated surface antibodies (see Table 3 for examples).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash twice with FACS buffer.

  • Fixation/Permeabilization: If performing intracellular staining, resuspend the cells in a fixation/permeabilization buffer (e.g., eBioscience™ IC Fixation Buffer) and follow the manufacturer's instructions.[14]

  • Intracellular Staining: Add the intracellular antibody cocktail (e.g., for cytokines like IL-17A, IFN-γ, or transcription factors) diluted in permeabilization buffer.

  • Incubate for 30-45 minutes at room temperature in the dark.

  • Wash twice with permeabilization buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

Protocol 4.4: Phospho-Flow Staining for pSTAT Analysis

  • Following stimulation (Protocol 4.2, Step 3), immediately fix the cells by adding a phospho-fix buffer (e.g., BD Phosflow Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.[5]

  • Permeabilize the cells by adding ice-cold perm buffer (e.g., BD Phosflow Perm Buffer III) and incubate on ice for 30 minutes.[5]

  • Wash the cells twice with FACS buffer.

  • Stain with a cocktail of surface antibodies and a phospho-specific STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.[5]

  • Wash twice with FACS buffer.

  • Resuspend in FACS buffer for acquisition.

Table 3: Example Flow Cytometry Panels for this compound Analysis

Panel Type Target Cells Suggested Markers (Fluorochrome) Purpose
Basic TBNK T, B, NK Cells CD45 (VioBlue), CD3 (FITC), CD19 (PE), CD56 (APC), CD4 (PE-Cy7), CD8 (APC-Cy7) Quantify major lymphocyte populations.
Th1/Th17 Analysis CD4+ T-Cells CD45, CD3, CD4, CCR6 (PE), CXCR3 (APC), IFN-γ (AF488), IL-17A (PerCP-Cy5.5) Assess the frequency of key T-helper subsets affected by IL-12/IL-23 signaling.
Phospho-Flow T-Cells, B-Cells CD3, CD19, CD4, CD8, pSTAT3 (AF647), pSTAT5 (PE) Directly measure inhibition of TYK2-mediated STAT phosphorylation in specific cell types.

| Myeloid Panel | Monocytes, DCs | CD45, CD14 (FITC), CD16 (PE), HLA-DR (PerCP), CD11c (APC), CD123 (PE-Cy7) | Analyze effects on innate immune cells involved in inflammatory responses. |

Data Analysis and Interpretation

  • Gating Strategy: Begin by gating on singlets, followed by live cells (using a viability dye), and then CD45+ leukocytes. From there, identify major populations (e.g., CD3+ T-cells, CD19+ B-cells, CD14+ monocytes). Further subset these populations based on markers like CD4 and CD8 for T-cells.

  • Expected Outcomes:

    • In phospho-flow assays, treatment with this compound is expected to cause a dose-dependent decrease in the median fluorescence intensity (MFI) of pSTAT proteins in stimulated cells compared to the vehicle control.

    • Analysis of T-cell subsets may show a reduction in the differentiation or cytokine production of Th1 (IFN-γ) and Th17 (IL-17A) cells.

    • In disease models like SLE, an increase in lymphocyte counts and a decrease in activated B-cell markers may be observed.[11]

Logical_Relationship cluster_pathways Blocked Signaling Pathways cluster_effects Downstream Cellular Effects This compound This compound TYK2 TYK2 Inhibition This compound->TYK2 IL23 IL-23 / IL-12 TYK2->IL23 Blocks IFN Type I IFN TYK2->IFN Blocks Th17 Reduced Th17/Th1 Differentiation IL23->Th17 Leads to Bcell Reduced B-Cell Activation IFN->Bcell Leads to Myeloid Modulated Myeloid Cell Function IFN->Myeloid Leads to

Caption: Logical flow from this compound administration to downstream cellular effects.

References

Application Notes and Protocols for In Vivo Administration of Deucravacitinib in Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD), including interleukin-23 (IL-23), IL-12, and type I interferons.[1] By binding to the regulatory pseudokinase domain of TYK2, this compound stabilizes an inhibitory conformation of the enzyme, thereby blocking downstream signaling and subsequent inflammatory responses.[1] Preclinical studies in various mouse models of colitis have demonstrated the potential of this compound to ameliorate intestinal inflammation, supporting its investigation as a therapeutic agent for IBD.[1][2]

These application notes provide detailed protocols for the in vivo administration of this compound in commonly used mouse models of colitis, along with methods for assessing disease activity and histological analysis.

Mechanism of Action: TYK2 Signaling Pathway

This compound selectively inhibits TYK2, which plays a crucial role in the signaling cascades of pro-inflammatory cytokines such as IL-12 and IL-23. This targeted inhibition modulates the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of the chronic inflammation observed in IBD.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activation JAK2 JAK2 Receptor->JAK2 activation STAT STAT TYK2->STAT phosphorylation JAK2->STAT phosphorylation pSTAT pSTAT STAT->pSTAT Gene Pro-inflammatory Gene Transcription pSTAT->Gene translocation This compound This compound This compound->TYK2 allosteric inhibition

Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

Experimental Protocols

The following are detailed protocols for the administration of this compound in various mouse models of colitis.

This compound Formulation for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • Ethanol (EtOH)

  • Tocopheryl polyethylene glycol succinate (TPGS)

  • Polyethylene glycol 300 (PEG300)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing ethanol, TPGS, and PEG300 in a 5:5:90 ratio by volume. For example, to prepare 10 mL of vehicle, mix 0.5 mL of ethanol, 0.5 mL of TPGS, and 9.0 mL of PEG300.

  • This compound Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared. For a 7 mg/mL solution to dose at 70 mg/kg in a 20g mouse (0.2 mL volume), you would need 7 mg of this compound per mL of vehicle.

    • Add the this compound powder to a sterile microcentrifuge tube.

    • Add the prepared vehicle to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.

  • Administration:

    • Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The typical dosing volume for mice is 10 mL/kg body weight.

    • Administer the suspension to the mice via oral gavage. Ensure proper technique to avoid injury to the esophagus.

    • Prepare the suspension fresh daily.

T-Cell Transfer Model of Colitis

This model mimics the chronic inflammation seen in Crohn's disease and is dependent on the transfer of colitogenic CD4+ T cells into immunodeficient mice.

Materials:

  • This compound suspension (prepared as described above)

  • 8-12 week old RAG1-/- or SCID mice

  • Spleens from donor C57BL/6 mice

  • CD4+CD45RBhigh T cell isolation kit

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Experimental Workflow:

T_Cell_Transfer_Workflow cluster_induction Colitis Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Isolate_T_cells Isolate CD4+CD45RBhigh T cells from donor mice Transfer_T_cells Inject T cells into RAG1-/- mice Isolate_T_cells->Transfer_T_cells Induce_colitis Allow colitis to develop (approx. 3-5 weeks) Transfer_T_cells->Induce_colitis Administer_drug Administer this compound (e.g., 70 mg/kg daily) or vehicle Induce_colitis->Administer_drug Monitor_mice Monitor body weight, stool consistency, and rectal bleeding (DAI) Administer_drug->Monitor_mice Sacrifice Sacrifice mice at study endpoint Monitor_mice->Sacrifice Collect_tissues Collect colon for histology and cytokine analysis Sacrifice->Collect_tissues

Caption: Workflow for the T-cell transfer model of colitis and this compound administration.

Procedure:

  • T-Cell Isolation: Isolate CD4+CD45RBhigh T cells from the spleens of donor C57BL/6 mice according to the manufacturer's protocol of the isolation kit.

  • T-Cell Transfer: Inject approximately 0.5 x 10^6 isolated T cells intraperitoneally into each RAG1-/- or SCID mouse.

  • Colitis Development: Monitor the mice for signs of colitis, which typically develops 3-5 weeks after T-cell transfer. This is characterized by weight loss, diarrhea, and hunched posture.

  • This compound Administration: Once colitis is established (e.g., confirmed by a significant loss in body weight), begin daily oral administration of this compound (e.g., 70 mg/kg) or vehicle control.

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the stool 2-3 times per week to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study (typically 3-4 weeks after the start of treatment), euthanize the mice and collect the colons for histological analysis and measurement of inflammatory markers.

Anti-CD40 Antibody-Induced Colitis

This is an acute model of colitis that is driven by the innate immune system and is particularly useful for studying the role of IL-23.

Materials:

  • This compound suspension (prepared as described above)

  • 8-12 week old SCID or RAG2-/- mice

  • Agonistic anti-CD40 antibody (e.g., clone FGK4.5)

  • Isotype control antibody

  • Sterile PBS

Experimental Workflow:

Anti_CD40_Workflow cluster_treatment_induction Treatment and Induction cluster_monitoring_analysis Monitoring and Analysis Pre_treat Administer this compound (e.g., 50 mg/kg twice daily) or vehicle Induce_colitis Inject anti-CD40 antibody intraperitoneally Pre_treat->Induce_colitis Monitor_mice Monitor body weight loss Induce_colitis->Monitor_mice Sacrifice Sacrifice mice at peak of disease (e.g., Day 3-5) Monitor_mice->Sacrifice Collect_tissues Collect colon for histology Sacrifice->Collect_tissues

Caption: Workflow for anti-CD40 antibody-induced colitis and this compound treatment.

Procedure:

  • This compound Administration: Begin oral administration of this compound (e.g., 50 mg/kg, twice daily) or vehicle control one day prior to colitis induction and continue throughout the study.

  • Colitis Induction: Inject mice intraperitoneally with an agonistic anti-CD40 antibody (e.g., 100 µg per mouse). A control group should receive an isotype control antibody.

  • Monitoring: Monitor the mice daily for weight loss, as this is a primary indicator of disease severity in this model.

  • Endpoint Analysis: Euthanize the mice at the peak of disease, typically 3-5 days after anti-CD40 injection. Collect the colons for histological assessment.

Assessment of Colitis Severity

Disease Activity Index (DAI)

The DAI is a composite score used to quantify the clinical signs of colitis.

Scoring Criteria:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNo blood
1 1-5
2 5-10Loose stoolsFaintly positive Hemoccult
3 10-15
4 >15DiarrheaGross rectal bleeding

Calculation: DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3

Histological Scoring

Histological analysis of the colon provides a quantitative measure of tissue damage and inflammation.

Procedure:

  • Fix the entire colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and section at 5 µm.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Score the slides in a blinded manner using a validated scoring system.

Example Histological Scoring System:

ParameterScoreDescription
Inflammation Severity 0None
1Mild
2Moderate
3Severe
Inflammation Extent 0None
1Mucosa
2Mucosa and Submucosa
3Transmural
Crypt Damage 0None
1Basal 1/3 damaged
2Basal 2/3 damaged
3Only surface epithelium intact
4Entire crypt and epithelium lost
Ulceration 0None
11-2 small ulcers
2>2 small ulcers or 1 large ulcer
3Confluent/extensive ulceration

The total histological score is the sum of the scores for each parameter.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of TYK2 inhibition in mouse models of colitis.

Table 1: Efficacy of a TYK2 Inhibitor in the T-Cell Transfer Model of Colitis

Treatment GroupDoseChange in Body Weight (%)Disease Activity Index (DAI)Histological Score
Vehicle --15.2 ± 3.53.8 ± 0.48.5 ± 1.2
TYK2 Inhibitor 70 mg/kg/day-2.1 ± 2.11.5 ± 0.33.2 ± 0.7*

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are representative and compiled from typical results reported in the literature.

Table 2: Efficacy of this compound in the Anti-CD40 Antibody-Induced Colitis Model

Treatment GroupDosePeak Body Weight Loss (%)Histological Score
Isotype Control -1.2 ± 0.80.5 ± 0.2
Anti-CD40 + Vehicle -18.5 ± 2.99.2 ± 1.5
Anti-CD40 + this compound 50 mg/kg BID4.3 ± 1.52.8 ± 0.6

Data are presented as mean ± SEM. *p < 0.05 compared to Anti-CD40 + Vehicle. Data are representative and compiled from typical results reported in the literature.

Conclusion

This compound, through its selective inhibition of TYK2, has demonstrated significant efficacy in preclinical models of colitis. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other TYK2 inhibitors for the treatment of inflammatory bowel disease. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

References

Deucravacitinib in Inflammatory Bowel Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases, including inflammatory bowel disease (IBD). Specifically, TYK2 is involved in the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), which are central to the inflammatory cascade in Crohn's disease and ulcerative colitis.[1][2][3] this compound's unique mechanism of allosterically binding to the regulatory pseudokinase domain of TYK2 confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[2][4][5]

These application notes provide a comprehensive overview of the use of this compound in IBD research, summarizing key clinical trial data and detailing relevant preclinical and in vitro experimental protocols.

Mechanism of Action: TYK2 Inhibition in IBD

This compound selectively inhibits TYK2, thereby disrupting the downstream signaling of pro-inflammatory cytokines.[2] In the context of IBD, the IL-23/Th17 axis is a critical pathogenic pathway. IL-23, signaling through a receptor complex associated with TYK2 and JAK2, promotes the differentiation and maintenance of Th17 cells.[3] These cells produce inflammatory cytokines like IL-17, contributing to intestinal inflammation. By inhibiting TYK2, this compound blocks this signaling cascade.[6][7] Similarly, the IL-12 pathway, which also relies on TYK2, drives the differentiation of Th1 cells, another key contributor to IBD pathogenesis.[3]

TYK2_Signaling_Pathway This compound's Mechanism of Action in IBD cluster_intracellular Intracellular Space cluster_TYK2 TYK2 IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IFN-alpha/beta IFN-alpha/beta IFNAR IFNAR IFN-alpha/beta->IFNAR TYK2_JH1 Catalytic Domain (JH1) IL-23R->TYK2_JH1 activates JAK2 JAK2 IL-23R->JAK2 activates IL-12R->TYK2_JH1 activates IL-12R->JAK2 activates IFNAR->TYK2_JH1 activates STAT STAT TYK2_JH1->STAT phosphorylates TYK2_JH2 Regulatory Domain (JH2) JAK2->STAT phosphorylates Inflammation Inflammation STAT->Inflammation drives gene transcription This compound This compound This compound->TYK2_JH2 binds & inhibits

Figure 1: this compound allosterically inhibits the TYK2 regulatory domain.

Clinical Trial Data in Inflammatory Bowel Disease

This compound has been evaluated in Phase 2 clinical trials for both Crohn's disease and ulcerative colitis. While the drug was found to be safe and well-tolerated, it did not demonstrate significant clinical benefit over placebo in these studies, leading to their early termination.[1][4][8]

Table 1: Summary of Phase 2 Clinical Trials of this compound in IBD
Study IdentifierDiseasePatient PopulationTreatment ArmsPrimary Endpoint(s)Outcome
LATTICE-CD (NCT03599622)[1][8]Crohn's Disease239 moderately to severely activePlacebo BIDthis compound 3 mg BIDthis compound 6 mg BIDClinical remission and endoscopic response at Week 12Not met.[1][9]
LATTICE-UC (NCT03934216)[1][10]Ulcerative Colitis131 moderately to severely activePlacebo BIDthis compound 6 mg BIDClinical remission at Week 12 (modified Mayo score)Not met.[10][11]
IM011-127 (NCT04613518)[1][2]Ulcerative Colitis38 moderately to severely activePlacebo BIDthis compound 12 mg BIDClinical response at Week 12 (modified Mayo score)Not met.[1][9]
Table 2: Efficacy Results from the LATTICE-UC Study at Week 12
OutcomeThis compound 6 mg BID (n=87)Placebo (n=42)p-value
Clinical Remission (Overall) [10][12]14.8%16.3%0.59
Clinical Remission (Biologic-naïve) [10][12]14.0%25.9%-
Clinical Remission (Biologic-exposed) [10][12]16.1%0.0%-
Endoscopic Response (Overall) [12]19.3%27.9%0.88

Experimental Protocols

Preclinical Evaluation in Animal Models of IBD

This compound has shown efficacy in murine models of IBD, preventing disease-associated weight loss and protecting against colitis.[4][10] Two commonly used models for evaluating therapeutics for IBD are the Dextran Sulfate Sodium (DSS)-induced colitis model and the adoptive T-cell transfer model of colitis.

Preclinical_Workflow Preclinical IBD Model Experimental Workflow cluster_treatment Preclinical IBD Model Experimental Workflow cluster_analysis Preclinical IBD Model Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8 weeks old) Baseline_Measurements Baseline Measurements (Weight, Stool Consistency) Animal_Acclimatization->Baseline_Measurements Colitis_Induction Colitis Induction (DSS in drinking water or Adoptive T-cell transfer) Baseline_Measurements->Colitis_Induction Treatment_Groups Randomization to Treatment Groups Colitis_Induction->Treatment_Groups Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Deucravacitinib_Low This compound (Low Dose) Treatment_Groups->Deucravacitinib_Low Deucravacitinib_High This compound (High Dose) Treatment_Groups->Deucravacitinib_High Positive_Control Positive Control (optional) Treatment_Groups->Positive_Control Daily_Monitoring Daily Monitoring (Weight, DAI Score) Vehicle_Control->Daily_Monitoring Deucravacitinib_Low->Daily_Monitoring Deucravacitinib_High->Daily_Monitoring Positive_Control->Daily_Monitoring Sacrifice Sacrifice at Study Endpoint Daily_Monitoring->Sacrifice Data_Collection Data Collection & Analysis Sacrifice->Data_Collection Colon_Length Colon Length Measurement Data_Collection->Colon_Length Histopathology Histopathological Scoring Data_Collection->Histopathology Cytokine_Analysis Cytokine Analysis (Colon Tissue/Serum) Data_Collection->Cytokine_Analysis Myeloperoxidase_Assay Myeloperoxidase (MPO) Assay Data_Collection->Myeloperoxidase_Assay

Figure 2: Workflow for testing this compound in a mouse model of IBD.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol (Acute Model)

This model induces an acute colitis that resembles human ulcerative colitis, characterized by damage to the colonic epithelium.

  • Materials:

    • Dextran Sulfate Sodium (DSS), MW 36-50 kDa

    • 8-week-old C57BL/6 or BALB/c mice

    • Standard mouse chow and autoclaved drinking water

    • Animal balance

    • Scoring system for Disease Activity Index (DAI) (weight loss, stool consistency, rectal bleeding)

  • Procedure:

    • Acclimatize mice for at least one week.

    • Record baseline body weight.

    • Prepare a 2.0-5.0% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary between lots and mouse strains and should be determined empirically.[2]

    • Administer the DSS solution as the sole source of drinking water for 5-7 days.[2][4]

    • Administer this compound or vehicle control daily via oral gavage, starting from day 0 or day 1 of DSS administration.

    • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the DAI score.

    • At the end of the treatment period (e.g., day 7), euthanize the mice.

    • Harvest the colon and measure its length from the cecum to the anus.

    • Fix a portion of the distal colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • Snap-freeze another portion for myeloperoxidase (MPO) assay or cytokine analysis.

  • Endpoints:

    • Change in body weight

    • DAI score

    • Colon length (shorter colon indicates more severe inflammation)

    • Histological score (evaluating inflammation, crypt damage, and ulceration)

    • MPO activity (a measure of neutrophil infiltration)

    • Cytokine levels (e.g., IL-6, TNF-α, IL-1β) in colon tissue homogenates.

2. Adoptive T-Cell Transfer Model of Colitis Protocol

This model induces a chronic, T-cell-mediated colitis that shares features with Crohn's disease.

  • Materials:

    • Donor mice (e.g., wild-type C57BL/6)

    • Immunodeficient recipient mice (e.g., RAG1-/- or SCID)

    • Cell sorting antibodies (e.g., anti-CD4, anti-CD45RB)

    • FACS sorter or magnetic bead separation kit

    • Sterile PBS

  • Procedure:

    • Isolate splenocytes from donor mice.

    • Purify CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Isolate the naive T-cell population (CD4+CD45RBhigh) by cell sorting.[11]

    • Inject approximately 0.4-0.5 x 10^6 naive T cells intraperitoneally into each immunodeficient recipient mouse.[10][11]

    • Begin treatment with this compound or vehicle control at a predetermined time point (e.g., 2-3 weeks post-transfer, upon initial signs of weight loss).

    • Monitor mice weekly for weight loss and signs of colitis (diarrhea, hunched posture).

    • The colitis typically develops over 5-8 weeks.[10] Euthanize mice when they have lost a significant amount of weight (e.g., 15-20% of initial body weight) or at the study endpoint.

    • Harvest and analyze colon tissue as described in the DSS model protocol.

  • Endpoints:

    • Change in body weight

    • Histological score of colitis

    • Analysis of T-cell populations (e.g., Th1, Th17) in the lamina propria

    • Cytokine profiling of intestinal tissue.

In Vitro Assays for this compound Activity

1. In Vitro Kinase Inhibition Assay

These assays are crucial to confirm the selectivity of this compound for TYK2 over other JAKs.

  • Principle: Measure the ability of this compound to inhibit the enzymatic activity of purified TYK2, JAK1, JAK2, and JAK3 kinases.

  • General Protocol:

    • Use a biochemical assay format, such as a radiometric assay (e.g., using [γ-33P]ATP) or a non-radiometric assay (e.g., fluorescence-based).

    • Incubate the recombinant kinase domain of each JAK family member with a specific peptide substrate and ATP.

    • Add varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

    • Detect the phosphorylation of the substrate to measure kinase activity.

    • Compare the IC50 value for TYK2 to those for JAK1, JAK2, and JAK3 to determine selectivity. This compound has shown high selectivity for TYK2 in such assays.[13]

2. Whole Blood Assay for Cytokine Signaling Inhibition

This assay assesses the functional effect of this compound on cytokine-induced signaling pathways in a more physiologically relevant context.

  • Principle: Measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within whole blood.

  • General Protocol:

    • Collect heparinized whole blood from healthy human donors.

    • Pre-incubate blood samples with a range of this compound concentrations.

    • Stimulate the samples with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).

    • After stimulation, fix the cells and lyse the red blood cells.

    • Permeabilize the remaining leukocytes and stain with fluorescently labeled antibodies against cell surface markers (to identify cell populations like T-cells or monocytes) and intracellular phospho-STAT proteins (e.g., pSTAT4 for IL-12 signaling).

    • Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation in the target cell population.

    • Calculate the IC50 of this compound for the inhibition of each pathway.

Clinical Trial Design for IBD Research

For researchers planning clinical studies with TYK2 inhibitors in IBD, a well-designed trial is critical. Based on the previous this compound trials, a Phase 2, randomized, double-blind, placebo-controlled study is a standard approach.

Clinical_Trial_Workflow Phase 2 Clinical Trial Design for a TYK2 Inhibitor in IBD Patient_Screening Patient Screening (Moderately to Severely Active IBD) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Endoscopy, Clinical Scores, Biomarkers) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo_Arm Placebo (e.g., BID) Randomization->Placebo_Arm Treatment_Arm_1 Investigational Drug (Dose 1, e.g., BID) Randomization->Treatment_Arm_1 Treatment_Arm_2 Investigational Drug (Dose 2, e.g., BID) Randomization->Treatment_Arm_2 Induction_Phase 12-Week Induction Phase Placebo_Arm->Induction_Phase Treatment_Arm_1->Induction_Phase Treatment_Arm_2->Induction_Phase Endpoint_Assessment Primary & Secondary Endpoint Assessment (Week 12) Induction_Phase->Endpoint_Assessment Safety_Monitoring Ongoing Safety Monitoring (AEs, Labs) Induction_Phase->Safety_Monitoring Primary_Endpoint Primary Endpoint: Clinical Remission (e.g., modified Mayo score) Endpoint_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Endoscopic Response - Histologic Improvement - Clinical Response Endpoint_Assessment->Secondary_Endpoints Maintenance_Phase Long-Term Maintenance Phase (for responders) Endpoint_Assessment->Maintenance_Phase

Figure 3: Logical flow for a Phase 2 clinical trial in IBD.

Conclusion

This compound, a selective allosteric TYK2 inhibitor, represents a targeted oral therapy for immune-mediated diseases. While it has demonstrated significant efficacy in psoriasis, Phase 2 trials in Crohn's disease and ulcerative colitis did not meet their primary efficacy endpoints.[1][8][11] Despite this, the drug was well-tolerated, and the rationale for targeting the TYK2 pathway in IBD remains strong.[1] The preclinical and in vitro protocols provided here offer a framework for further investigation into the role of TYK2 inhibition in IBD and for the evaluation of novel TYK2 inhibitors. Future research may explore different dosing regimens, patient populations, or combination therapies to unlock the potential of this therapeutic strategy for IBD.

References

Troubleshooting & Optimization

Deucravacitinib In Vitro Experimentation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deucravacitinib in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by other JAK inhibitors.[1][4] This allosteric inhibition stabilizes an inactive conformation of TYK2, preventing its receptor-mediated activation and subsequent downstream signaling.[3][4] Consequently, this compound blocks the signaling of key cytokines involved in inflammation and autoimmune diseases, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[4][5][6][7] This targeted action on TYK2 provides a high degree of selectivity with minimal inhibition of other JAK family members (JAK1, JAK2, JAK3) at clinically relevant concentrations.[4][8][9]

Q2: In which solvents is this compound soluble for in vitro use?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[5][6][10][11] It is poorly soluble in water and ethanol.[11][12][13] For in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM, 20 mM, or higher, depending on the specific lot's solubility).[2] It may be necessary to use sonication to fully dissolve the compound.[5][6] Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Q4: How do I dilute the DMSO stock solution for my cell-based assays?

Directly adding a concentrated DMSO stock solution to an aqueous cell culture medium can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions. First, dilute the concentrated DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to your pre-warmed (37°C) cell culture medium to reach the final desired working concentration.[6] This two-step dilution process helps to prevent precipitation and ensures a homogenous solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or media This compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause it to crash out of solution.Perform a serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, add the intermediate dilution to your final aqueous buffer or media.[6] Pre-warming the aqueous solution to 37°C can also help improve solubility.[6]
The final concentration of DMSO in the assay is too low to maintain solubility.Ensure the final DMSO concentration in your experiment is sufficient to keep this compound in solution, while also being non-toxic to your cells (typically ≤0.5%).
Inconsistent experimental results Degradation of this compound stock solution due to improper storage.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[2]
Use of old or wet DMSO for stock solution preparation.Use fresh, high-purity, anhydrous DMSO to prepare stock solutions as moisture can reduce the solubility of the compound.[10]
Unexpected off-target effects Although highly selective for TYK2, at very high concentrations, off-target effects might be possible.Perform dose-response experiments to determine the optimal concentration range for TYK2 inhibition without significant off-target activity. Use the lowest effective concentration in your experiments.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO 30 mg/mL (70.51 mM)[11]Sonication may be required for complete dissolution.[5][6]
33.33 mg/mL (78.34 mM)[5]Moisture-absorbing DMSO can reduce solubility.[10]
84.2 mg/mL (197.9 mM)[6]
85 mg/mL (199.78 mM)[10]
Water Insoluble[11][13]Poorly soluble, approximately 0.009 mg/mL.[12]
Ethanol Insoluble[11][13]
PEG 400 0.64% w/w[12]
Diethylene glycol monoethyl ether (DEGEE) 0.62% w/w[12]
Dimethyl isosorbide (DMI) 0.51% w/w[12]

Experimental Protocols

Protocol: In Vitro Inhibition of IL-23-Induced STAT3 Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure to assess the in vitro potency of this compound by measuring its ability to inhibit IL-23-induced phosphorylation of STAT3 in human PBMCs.

Materials:

  • This compound

  • Anhydrous DMSO

  • Human PBMCs

  • RPMI 1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-23

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Phospho-STAT3 (pSTAT3) antibody (e.g., Alexa Fluor® 647 conjugated)

  • Flow cytometer

Procedure:

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Cell Preparation:

    • Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).

    • Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation:

    • Add the serially diluted this compound (or DMSO as a vehicle control) to the cell suspension. The final DMSO concentration should not exceed 0.5%.

    • Incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Add recombinant human IL-23 to the cell suspension at a pre-determined optimal concentration (e.g., 10 ng/mL).

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding fixation buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding permeabilization buffer and incubating for 20 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with PBS.

    • Add the anti-pSTAT3 antibody and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 antibody.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Determine the geometric mean fluorescence intensity (gMFI) of pSTAT3 for each treatment condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value.

Visualizations

Deucravacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK1 or JAK2 Receptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene 5. Nuclear Translocation This compound This compound This compound->TYK2 Inhibition

Caption: this compound's mechanism of action in the JAK-STAT pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Incubate Pre-incubate Cells with this compound Stock->Incubate Cells Isolate & Prepare PBMCs Cells->Incubate Stimulate Stimulate with IL-23 Incubate->Stimulate FixPerm Fix & Permeabilize Cells Stimulate->FixPerm Stain Intracellular Staining for pSTAT3 FixPerm->Stain Flow Acquire on Flow Cytometer Stain->Flow Analyze Analyze pSTAT3 Levels & Calculate IC50 Flow->Analyze

Caption: Workflow for in vitro pSTAT3 inhibition assay.

References

Deucravacitinib In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of deucravacitinib in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended vehicle for formulating this compound for oral administration in mice?

A1: this compound has low aqueous solubility.[1] Therefore, a multi-component vehicle system is required for oral gavage. Several formulations have been successfully used in preclinical studies. The choice of vehicle may depend on the desired concentration and stability. Here are some reported formulations:

  • For a clear solution:

    • 10% DMSO + 90% Corn Oil[1]

    • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline[2]

    • 50% PEG300 + 50% Saline (may require ultrasonication)[1][2]

  • For a suspension:

    • 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (requires sonication)[2]

Q2: I am observing precipitation of this compound in my formulation. How can I resolve this?

A2: Precipitation is a common issue due to this compound's poor water solubility.[3] Consider the following troubleshooting steps:

  • Ensure proper solvent order: When using multi-component vehicles, add the co-solvents sequentially as listed in the formulation protocols.[1][2]

  • Use sonication: For certain formulations, ultrasonication can help dissolve the compound and maintain a homogenous solution or suspension.[1][2]

  • pH adjustment: this compound's solubility is pH-dependent, increasing with decreasing pH.[4] While not a standard component of the reported oral formulations, for other applications, slight acidification of the vehicle could be explored, though its effect on in vivo absorption and animal welfare must be considered.

  • Prepare fresh daily: To minimize the risk of precipitation over time, it is best practice to prepare the this compound formulation fresh before each administration.

Q3: What are the typical dosage ranges for this compound in mouse models?

A3: The effective dosage of this compound can vary significantly depending on the animal model and the disease being studied. Based on preclinical data, dosages in mice have ranged from 7.5 mg/kg to 30 mg/kg, administered twice daily (BID).[1] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental model.

Q4: Are there any known adverse effects to monitor in animals treated with this compound?

A4: Preclinical studies in rats and rabbits at doses significantly higher than the maximum recommended human dose did not show adverse effects on embryo-fetal development.[4] In clinical trials with human subjects, the most common adverse events included nasopharyngitis, upper respiratory tract infections, headache, and rash.[5] While this compound is highly selective for TYK2 over other JAK kinases, it is still prudent to monitor animals for general signs of distress, changes in weight, and any signs of infection.[6][7]

This compound Signaling Pathway

This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8] It allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation.[3][4] This unique mechanism prevents TYK2 from mediating the signaling of key cytokines involved in autoimmune and inflammatory diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[9][10] By blocking these pathways, this compound downregulates the subsequent activation of STAT proteins and the transcription of pro-inflammatory genes.[4]

Deucravacitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytokines Extracellular Cytokines cluster_intracellular Intracellular Signaling IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R IL-12R IL-12R->TYK2 IFNR Type I IFN R IFNR->TYK2 IL-23 IL-23 IL-12 IL-12 IL-12->IL-12R IFN Type I IFN IFN->IFNR STAT STATs TYK2->STAT JAK2->STAT Gene_Transcription Pro-inflammatory Gene Transcription STAT->Gene_Transcription This compound This compound This compound->TYK2

Caption: this compound inhibits TYK2-mediated signaling.

Experimental Protocols & Data

Oral Formulation and Administration Protocol

This protocol describes the preparation of a this compound formulation for oral gavage in mice, based on common practices in preclinical studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Vehicle preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. For example, for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle, first add the PEG300, then the Tween-80, and finally the saline. Vortex well after each addition.

  • Final formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution using the vehicle above, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.

  • Mixing: Vortex the final formulation thoroughly to ensure homogeneity. If any particulates are visible, sonicate the solution until it becomes clear or a uniform suspension.

  • Administration: Administer the formulation to the mice via oral gavage at the desired volume based on their body weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Oral Administration (e.g., Twice Daily) Formulation->Dosing Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->Dosing Monitoring Daily Monitoring (Weight, Clinical Scores) Dosing->Monitoring Monitoring->Dosing Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Data_Analysis Histology, PCR, Flow Cytometry, etc. Tissue_Collection->Data_Analysis

Caption: Typical workflow for in vivo studies with this compound.

In Vivo Dosage and Efficacy Data Summary

The following tables summarize reported dosages and outcomes for this compound in various mouse models.

Table 1: this compound Dosage in Murine Models

Animal ModelDosageAdministration RouteFrequencyReference
IL-23-Induced Psoriasis7.5, 15, 30 mg/kgOralTwice Daily[1]
Imiquimod-Induced PsoriasisNot specifiedOralNot specified[11]
Colitis ModelNot specifiedOralNot specified[1]
Lupus ModelNot specifiedOralNot specified[1]

Table 2: Efficacy of this compound in a Psoriasis Mouse Model

ModelDosageDurationKey FindingsReference
IL-23-Induced Acanthosis15 mg/kg BID9 daysAs effective as an anti-IL-23 adnectin in protecting from acanthosis.[1]
IL-23-Induced Acanthosis30 mg/kg BID9 daysMore effective than the anti-IL-23 adnectin at providing protection.[1]
Imiquimod-Induced PsoriasisCombination Therapy7 daysCombination with shikonin was superior to monotherapy in reducing immune cell infiltration and IL-12p70 levels.[11]

References

mitigating off-target effects of deucravacitinib in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing deucravacitinib in their experiments while understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain, this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[4][5][6] This allosteric inhibition locks the kinase in an inactive conformation, preventing downstream signaling.[4][5]

Q2: How does this compound's mechanism contribute to its selectivity and reduced off-target effects?

This compound's unique allosteric binding to the regulatory domain of TYK2 is the key to its high selectivity.[1][6] The amino acid sequence of the regulatory domain is not highly conserved across the JAK family (JAK1, JAK2, JAK3). This contrasts with the ATP-binding site in the catalytic domain, which is structurally similar among JAK family members.[5] By targeting the distinct regulatory domain, this compound avoids significant inhibition of JAK1, JAK2, and JAK3, thereby minimizing the off-target effects associated with pan-JAK inhibitors.[1][7]

Q3: What are the primary signaling pathways inhibited by this compound?

This compound potently inhibits the signaling of key cytokines involved in inflammation and autoimmune diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][3][5] By blocking TYK2 function, it disrupts the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2]

cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STATs TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammatory Mediators) Nucleus->Gene_Expression Modulates This compound This compound This compound->TYK2 Allosterically Inhibits

Figure 1. this compound's Mechanism of Action.

Troubleshooting Guide

Problem 1: Observing an unexpected cellular phenotype or gene expression change in my experiment.

  • Question: Could this be an off-target effect of this compound?

    • Answer: While this compound is highly selective for TYK2, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. It is crucial to perform control experiments to verify the on-target effect.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement:

      • Western Blot: Check for a dose-dependent decrease in the phosphorylation of STATs downstream of IL-23, IL-12, or Type I IFN signaling (e.g., p-STAT3, p-STAT4).

      • Control Compound: Include a structurally different TYK2 inhibitor or a pan-JAK inhibitor (e.g., tofacitinib) to compare phenotypes. A similar phenotype with a different TYK2 inhibitor would suggest an on-target effect.

    • Dose-Response Analysis:

      • Perform a dose-response curve with this compound. On-target effects should occur at concentrations consistent with its known IC50 for TYK2 inhibition. Off-target effects may only appear at significantly higher concentrations.

    • Rescue Experiment:

      • If possible, transfect cells with a this compound-resistant TYK2 mutant. If the phenotype is rescued, it confirms the effect is on-target.

    • Kinase Profiling:

      • For critical applications, consider performing a broad kinase screen (kinome scan) to empirically identify any off-target kinases inhibited by this compound at the concentrations used in your experiment.

Problem 2: Difficulty replicating published data on this compound's effects.

  • Question: Why are my results inconsistent with the literature?

    • Answer: Discrepancies can arise from variations in experimental conditions.

  • Troubleshooting Steps:

    • Cell Line Authentication: Verify the identity and purity of your cell line.

    • Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly. Prepare fresh stock solutions.

    • Assay Conditions:

      • ATP Concentration: For in vitro kinase assays, the ATP concentration can influence the apparent IC50 of ATP-competitive inhibitors. However, as this compound is an allosteric inhibitor, this should have less of an impact.

      • Serum Concentration: Components in serum can bind to small molecules and reduce their effective concentration.

    • Protocol Adherence: Carefully review and compare your experimental protocol with the published methodology. Pay close attention to incubation times, cell densities, and stimulation conditions.

Quantitative Data Summary

The selectivity of this compound for TYK2 over other JAK family kinases has been demonstrated in various assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro whole blood assays.

Kinase TargetThis compound IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)
TYK2 ~10 >10,000>10,000>10,000
JAK1 >1,000~10~50~40
JAK2 >1,000~20~100~5
JAK3 >1,000~1~700~400

Data compiled from publicly available information. Actual values may vary depending on the specific assay conditions.[7][8][9]

This data illustrates that this compound is significantly more potent against TYK2 compared to the other JAK kinases, in contrast to other JAK inhibitors which show varying degrees of activity against multiple family members.[7][10]

Key Experimental Protocols

Protocol 1: Assessing this compound Selectivity in a Cellular Assay

This protocol outlines a general workflow to determine the on-target versus off-target effects of this compound in a cell-based experiment.

Start Start: Hypothesis of This compound-induced Phenotype Cell_Culture 1. Culture appropriate cell line Start->Cell_Culture Treatment 2. Treat cells with: - Vehicle Control (DMSO) - this compound (Dose-response) - Control Inhibitor (e.g., Tofacitinib) Cell_Culture->Treatment Stimulation 3. Stimulate with relevant cytokine (e.g., IL-23, IFN-α) Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Western_Blot 5a. Western Blot for p-STAT and total STAT Lysis->Western_Blot Phenotypic_Assay 5b. Phenotypic Assay (e.g., Gene Expression, Proliferation) Lysis->Phenotypic_Assay Analysis 6. Data Analysis and Interpretation Western_Blot->Analysis Phenotypic_Assay->Analysis Conclusion Conclusion: - On-target effect - Potential off-target effect Analysis->Conclusion

Figure 2. Workflow for Assessing this compound Selectivity.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or stabilize in culture.

  • Inhibitor Treatment: Pre-incubate cells with a range of this compound concentrations, a vehicle control (e.g., DMSO), and a control inhibitor for 1-2 hours.

  • Cytokine Stimulation: Add the relevant cytokine (e.g., IL-23, IFN-α) to stimulate the TYK2-dependent pathway and incubate for the appropriate time (e.g., 15-30 minutes for phosphorylation events).

  • Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total STAT proteins.

    • Phenotypic Assay: Measure the endpoint of interest, such as target gene expression by qPCR, cytokine secretion by ELISA, or cell proliferation.

  • Data Analysis: Quantify the results and plot dose-response curves to determine the IC50 for the observed effects. Compare the IC50 of the phenotypic change to the IC50 of on-target pathway inhibition.

Protocol 2: In Vitro Kinase Assay to Confirm Off-Target Inhibition

If an off-target effect is suspected, a direct in vitro kinase assay can be performed.

Methodology:

  • Obtain Recombinant Kinase: Acquire the purified, active recombinant protein of the suspected off-target kinase.

  • Assay Setup: In a microplate, combine the kinase, its specific substrate, and a range of this compound concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure substrate phosphorylation using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

This technical support center provides a foundational understanding of this compound and practical guidance for researchers. For further in-depth information, please refer to the cited literature.

References

Deucravacitinib Experimental Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deucravacitinib, a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure the generation of robust and reproducible data. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your in vitro and cellular experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] Unlike ATP-competitive JAK inhibitors that bind to the active site of the kinase domain, this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2] This unique mechanism locks the enzyme in an inactive conformation, preventing downstream signaling of key cytokines involved in immune-mediated inflammatory diseases, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[3]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM, which can then be further diluted in cell culture media for your experiments. To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][6] When diluting into aqueous solutions, it's best to do so in a stepwise manner to prevent precipitation.[5][6] The final DMSO concentration in your cell-based assays should be kept low (ideally below 0.5%) to minimize solvent-induced artifacts.[6]

Q3: What are the key signaling pathways I should investigate to confirm this compound activity?

The primary signaling pathway inhibited by this compound is the JAK-STAT pathway downstream of TYK2-dependent cytokine receptors.[7] Key experiments should focus on measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, you should assess the inhibition of:

  • IL-23-induced STAT3 phosphorylation: This is a critical pathway in the pathogenesis of psoriasis and other inflammatory diseases.

  • IL-12-induced STAT4 phosphorylation: IL-12 signaling is also mediated by TYK2.

  • Type I interferon (e.g., IFN-α)-induced STAT1 and STAT2 phosphorylation: This pathway is crucial for innate immune responses.

Verifying the inhibition of these specific STAT phosphorylation events will confirm the on-target activity of this compound in your experimental system.

Q4: How selective is this compound for TYK2 over other JAK family members?

This compound exhibits high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[8][9] In vitro studies have demonstrated that this compound is 100- to 2000-fold more selective for TYK2 compared to JAK1, JAK2, and JAK3.[10] This selectivity is attributed to its unique allosteric mechanism of action, as it binds to the less conserved regulatory domain of TYK2.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of STAT Phosphorylation in Western Blot
Potential Cause Troubleshooting Steps
Suboptimal Cell Stimulation - Confirm Cytokine Activity: Ensure the cytokine (e.g., IL-12, IL-23, IFN-α) is active and used at an optimal concentration. Perform a dose-response curve to determine the EC50 for STAT phosphorylation in your cell line. - Optimize Stimulation Time: The kinetics of STAT phosphorylation are rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time point for your specific cell type and cytokine.
Issues with this compound - Verify Compound Integrity: If possible, confirm the identity and purity of your this compound stock. - Check for Precipitation: When diluting the DMSO stock in aqueous media, ensure the compound remains in solution. Vortex thoroughly and visually inspect for any precipitate. Consider a stepwise dilution.[5][6]
Western Blotting Technique - Use Phosphatase Inhibitors: Crucial for preserving phosphorylation. Add a phosphatase inhibitor cocktail to your cell lysis buffer immediately before use. - Block with BSA, Not Milk: Milk contains phosphoproteins (caseins) that can cause high background when using phospho-specific antibodies. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[11] - Use a Positive Control: Include a known activator of the pathway as a positive control and an untreated sample as a negative control. - Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (20-30 µg is a good starting point) to detect the phosphorylated target.[12] - Check Antibody Quality: Use a validated phospho-specific antibody. Titrate the antibody to determine the optimal concentration.
Cell Line Variability - Cell Line Responsiveness: Confirm that your chosen cell line expresses the necessary receptors and signaling components for the cytokine you are using. - Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments to ensure consistent responses.
Issue 2: High Variability in Cell-Based IC50/EC50 Values
Potential Cause Troubleshooting Steps
Assay Conditions - ATP Concentration (for kinase assays): For in vitro kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors. While this compound is an allosteric inhibitor, understanding the assay conditions is still important.[13] - Incubation Time: The pre-incubation time with the inhibitor before adding the stimulating cytokine can affect the measured potency. Optimize and keep this time consistent across experiments.
Cell Density and Plating - Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your assay plate. Edge effects can be a source of variability; consider not using the outer wells of the plate for critical measurements. - Cell Health: Only use cells with high viability for your assays.
Reagent Handling - Serial Dilutions: Be meticulous with your serial dilutions of this compound. Use well-calibrated pipettes and ensure proper mixing at each dilution step. - DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, including the vehicle control.
Data Analysis - Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic) to fit your dose-response data. Ensure your data points cover the full range of the curve (baseline, linear portion, and plateau).

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity vs. TYK2Reference
TYK2 Probe Displacement0.2-[4]
JAK1 Kinase Binding>10,000>50,000-fold[4]
JAK2 Kinase Binding>10,000>50,000-fold[4]
JAK3 Kinase Binding>10,000>50,000-fold[4]

Table 2: Cellular IC50 Values for this compound

PathwayCell TypeAssayIC50 (nM)Reference
IL-12/IL-18 induced IFN-γ Human Whole BloodIFN-γ production1.1[9]
IL-23 induced IL-17A Human PBMCsIL-17A production2.3[9]
IFN-α induced gene expression Human PBMCsGene expression1.3[9]

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition
  • Cell Culture and Treatment:

    • Plate cells (e.g., human PBMCs or a responsive cell line) at an appropriate density and allow them to adhere or recover overnight.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal STAT phosphorylation.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an optimal concentration of recombinant human IL-23 (e.g., 50 ng/mL) for the pre-determined peak phosphorylation time (typically 15-30 minutes).

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, diluted in 5% BSA in TBST.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH.

Protocol 2: Flow Cytometry for Phospho-STAT1 Inhibition
  • Cell Preparation and Treatment:

    • Use human PBMCs or a suitable cell line.

    • Pre-treat cells with a dose range of this compound or vehicle for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate with recombinant human IFN-α (e.g., 1000 U/mL) for 15 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., Cytofix from BD Biosciences) and incubate for 10 minutes at 37°C.

  • Permeabilization:

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Perm Buffer III (e.g., from BD Biosciences) or 90% methanol.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in the staining buffer containing the fluorescently-conjugated anti-phospho-STAT1 (Tyr701) antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.

  • Data Acquisition and Analysis:

    • Wash the cells once and resuspend in staining buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT1 signal in the cell population of interest.

    • Calculate the percent inhibition of STAT1 phosphorylation for each this compound concentration relative to the vehicle-treated, cytokine-stimulated control.

Visualizations

Deucravacitinib_MOA cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 activates JAK JAK1/JAK2 Cytokine_Receptor->JAK Cytokine Cytokine (IL-23, Type I IFN) Cytokine->Cytokine_Receptor binds STATs STATs TYK2->STATs phosphorylates JAK->STATs This compound This compound This compound->TYK2 allosterically inhibits pSTATs pSTATs (dimerization) STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates

Caption: Mechanism of action of this compound.

Western_Blot_Workflow Start Cell Treatment with This compound & Cytokine Lysis Cell Lysis (with Phosphatase Inhibitors) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSTAT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot workflow for pSTAT detection.

References

Deucravacitinib Stability and Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and preparation of deucravacitinib in various solvent systems. Below you will find frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?

A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[1][2] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is recommended to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cellular toxicity. This compound is practically insoluble in water and ethanol.[3]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue for poorly water-soluble compounds. To mitigate this, consider the following:

  • Pre-warm your solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can help maintain solubility.

  • Use a vortex or sonication: After dilution, vortex the solution thoroughly or use a brief sonication to aid dissolution.[1][2]

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Incorporate surfactants or co-solvents: For specific applications, the use of excipients like PEG300 or Tween-80 in the final formulation can improve solubility.[1][4]

Q3: What are the suggested solvent systems for preparing this compound for in vivo animal studies?

A3: For oral administration in animal models, several vehicle formulations have been reported. These often involve a combination of solvents to achieve a stable and bioavailable solution or suspension. Commonly used formulations include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]

  • A combination of 10% DMSO and 90% corn oil.[1][4]

  • A solution of 50% PEG300 and 50% saline.[1][4] It is crucial to prepare these formulations fresh daily and use sonication to ensure homogeneity.[5]

Q4: How should I store my this compound stock solutions?

A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year or at -20°C for up to six months.[1] For shorter periods, storage at 4°C for up to a few days is acceptable, though stability should be monitored.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q5: Is there any known degradation of this compound under common experimental conditions?

A5: this compound has been shown to be susceptible to degradation under certain stress conditions. Forced degradation studies have indicated that it can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[7][8] One identified degradation product results from hydrolysis.[7][8] Therefore, it is important to protect this compound solutions from prolonged exposure to harsh pH, strong oxidizing agents, and direct light.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityRemarks
DMSO30 - 84.2 mg/mLSonication may be required.[1][2][9]
WaterInsoluble (~0.009 mg/mL)Solubility is pH-dependent and increases with decreasing pH.[3][10]
EthanolInsoluble
PEG 4000.64% w/w
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution.[1][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution.[1][4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline3.83 mg/mLSuspension; requires sonication.[1][4]
50% PEG300, 50% Saline10 mg/mLClear solution; requires sonication.[1][4]

Experimental Protocols

General Protocol for Assessing this compound Stability in a Solvent Preparation

This protocol outlines a general method for evaluating the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock and Working Solutions: a. Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the desired solvent (e.g., DMSO). b. From the stock solution, prepare working solutions at a known concentration (e.g., 100 µg/mL) in the same solvent or the final test solvent system.

2. Stability Study Setup: a. Aliquot the working solution into multiple vials for analysis at different time points. b. Store the vials under controlled conditions (e.g., room temperature, 4°C, -20°C) and protected from light. c. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

3. HPLC Analysis: a. At each designated time point, retrieve a vial from each storage condition. b. Analyze the sample using a validated stability-indicating HPLC method. An example of such a method is provided below. c. HPLC Method Parameters (Example): [8]

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase: A gradient of Solvent A (Ammonium acetate buffer, pH 4.75) and Solvent B (Acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

4. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of this compound remaining relative to the initial time point (T=0). c. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_work Prepare Working Solutions (e.g., 100 µg/mL) prep_stock->prep_work storage_rt Room Temperature prep_work->storage_rt Aliquot & Store storage_4c 4°C prep_work->storage_4c Aliquot & Store storage_neg20c -20°C prep_work->storage_neg20c Aliquot & Store hplc HPLC Analysis storage_rt->hplc Analyze at Time Points (0, 2, 4, 8, 24h, etc.) storage_4c->hplc Analyze at Time Points (0, 2, 4, 8, 24h, etc.) storage_neg20c->hplc Analyze at Time Points (0, 2, 4, 8, 24h, etc.) data Data Interpretation hplc->data Quantify Peak Area result result data->result Determine % Remaining & Degradation Products

Caption: Workflow for assessing this compound stability.

deucravacitinib_pathway This compound Signaling Pathway Inhibition cluster_cytokines Pro-inflammatory Cytokines cluster_receptor Cell Surface Receptor Complex cluster_jak_stat Intracellular Signaling il23 IL-23 receptor Cytokine Receptor il23->receptor il12 IL-12 il12->receptor ifn Type I IFN ifn->receptor tyk2 TYK2 receptor->tyk2 activate jak JAK1/JAK2 receptor->jak activate stat STAT Phosphorylation tyk2->stat jak->stat gene Gene Transcription stat->gene inflammation Inflammation & Autoimmunity gene->inflammation This compound This compound This compound->tyk2 Allosteric Inhibition

Caption: this compound's mechanism of action.

References

Deucravacitinib Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting deucravacitinib in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Unlike other Janus kinase (JAK) inhibitors that target the highly conserved active site of the kinase domain, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2][4] This unique binding mechanism locks the enzyme in an inactive state, preventing receptor-mediated activation and downstream signaling.[5][6]

Q2: Which signaling pathways are inhibited by this compound?

This compound potently and selectively inhibits signaling pathways mediated by TYK2. This primarily includes the IL-23/Th17 pathway, the IL-12 pathway, and the Type I interferon (IFN) pathway.[1][2][7] By blocking these pathways, this compound modulates the immune response.

Q3: How selective is this compound for TYK2 over other JAK family members?

This compound exhibits a high degree of selectivity for TYK2. In cell-based assays, it has been shown to be over 100-fold more selective for TYK2 compared to JAK1 and JAK3, and over 2000-fold more selective for TYK2 over JAK2.[8][9][10][11][12] This high selectivity is attributed to its unique allosteric binding to the less conserved pseudokinase domain.[2]

Q4: What are the key downstream readouts to measure this compound activity in cell-based assays?

The most common downstream readouts for assessing this compound's activity are the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and the production of downstream cytokines. Specifically, you can measure:

  • pSTAT4 levels following IL-12 stimulation.

  • pSTAT3 and subsequent IL-17 and IL-22 production following IL-23 stimulation.

  • pSTAT1 and pSTAT2 levels and subsequent IFN-regulated gene expression following Type I IFN (e.g., IFN-α) stimulation.

Q5: What cell types are suitable for this compound assays?

The choice of cell line depends on the specific pathway being investigated.

  • For IL-12/IL-23 signaling: Primary human T cells, particularly CD4+ T cells, are a relevant model. Cell lines such as Kit225 can also be used.

  • For Type I IFN signaling: A wide variety of cell lines are responsive to Type I IFNs, including peripheral blood mononuclear cells (PBMCs), and cell lines like TF-1 erythroblasts.[13]

  • Engineered cell lines: Ba/F3 cells are pro-B cells that can be engineered to be dependent on specific cytokine signaling pathways for survival, making them a useful tool for studying kinase inhibitor activity.[14] HEK293 cells can also be used to create knockout cell lines for target validation.[15]

Q6: How should I prepare and store this compound for in vitro experiments?

This compound is a powder that is soluble in DMSO.[16][17] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. It's important to note that the solubility of this compound is pH-dependent, with solubility increasing as the pH decreases.[7][18] When preparing stock solutions in DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[16] For storage, the powder is stable at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to one year.[17]

Troubleshooting Guide

This section addresses common issues encountered when using this compound in cell-based assays.

Problem Potential Cause Recommended Solution
No or weak inhibition of TYK2 signaling (e.g., no reduction in pSTAT levels) 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit TYK2 in your specific cell type and assay conditions.1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 in your assay.
2. This compound Degradation: The compound may have degraded due to improper storage or handling.2. Prepare fresh stock solutions: Use fresh, high-quality DMSO to prepare a new stock solution of this compound. Ensure proper storage of both the powder and the stock solution.
3. Insufficient Pre-incubation Time: The cells may not have been exposed to this compound for a long enough period before stimulation.3. Optimize pre-incubation time: Typically, a pre-incubation of 1-2 hours is sufficient, but this may need to be optimized for your specific cell type and assay.
4. Cell Type Unresponsive to Cytokine Stimulation: The chosen cell line may not express the necessary receptors or signaling components to respond to the cytokine stimulus.4. Validate your cell model: Before testing the inhibitor, confirm that your cells respond robustly to the cytokine of interest by measuring the downstream readout (e.g., STAT phosphorylation).
5. High Cell Density: Very high cell densities can sometimes lead to reduced inhibitor efficacy.5. Optimize cell seeding density: Ensure you are using an appropriate cell density for your assay format (e.g., 96-well plate).
High Background Signal 1. Non-specific Antibody Binding (Flow Cytometry): The antibodies used for detecting pSTAT or cytokines may be binding non-specifically.1. Titrate antibodies: Determine the optimal antibody concentration to maximize the signal-to-noise ratio.
2. Use Fc block: Pre-incubate cells with an Fc receptor blocking reagent to prevent non-specific binding of antibodies to Fc receptors.
3. Include appropriate controls: Use isotype controls and fluorescence-minus-one (FMO) controls to set your gates correctly.[19]
2. Autofluorescence: Some cell types may have high intrinsic fluorescence.4. Use a viability dye: Exclude dead cells from your analysis, as they often exhibit high autofluorescence.
5. Choose appropriate fluorochromes: Select fluorochromes that are bright and have minimal spectral overlap.
Poor Cell Viability 1. This compound Cytotoxicity: At very high concentrations, this compound may induce cytotoxicity.1. Assess cell viability: Perform a cytotoxicity assay (e.g., using trypan blue or a viability dye for flow cytometry) in parallel with your functional assay to determine the non-toxic concentration range of this compound.
2. DMSO Toxicity: High concentrations of DMSO can be toxic to cells.2. Keep final DMSO concentration low: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%.
3. Harsh Assay Conditions: The experimental procedures, such as prolonged incubation or centrifugation steps, may be affecting cell health.3. Optimize assay protocol: Minimize the duration of harsh steps and ensure gentle handling of cells.
Inconsistent or Variable Results 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can lead to variability.1. Standardize cell culture practices: Use cells within a defined passage number range and maintain consistent seeding and harvesting protocols.
2. Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.2. Use calibrated pipettes and proper technique: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
3. Fluctuation in Cytokine Activity: The biological activity of recombinant cytokines can vary between lots.3. Validate new lots of cytokines: Before use in critical experiments, test new lots of cytokines to ensure they induce a consistent response.

Quantitative Data Summary

Parameter This compound Tofacitinib Upadacitinib Baricitinib Reference
Target(s) TYK2JAK1/3 > JAK2JAK1 > JAK2JAK1/2[11]
Mechanism Allosteric (binds pseudokinase domain)ATP-competitive (binds kinase domain)ATP-competitive (binds kinase domain)ATP-competitive (binds kinase domain)[2][3]
TYK2 IC50 (Whole Blood Assay, nM) ~2-19>1000>1000>1000[11]
JAK1/3 IC50 (Whole Blood Assay, nM) >1000~10-50~1-10~10-50[11]
JAK2 IC50 (Whole Blood Assay, nM) >2000~50-100~50-100~5-20[11]

Experimental Protocols

Protocol: Measuring Inhibition of IL-12-induced STAT4 Phosphorylation by this compound in Human PBMCs via Flow Cytometry

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium + 10% FBS

  • Recombinant Human IL-12

  • Fixation/Permeabilization Buffer

  • Phospho-STAT4 (pY693) antibody (fluorochrome-conjugated)

  • Cell surface marker antibodies (e.g., CD3, CD4)

  • Flow cytometer

2. This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response curve.

3. Cell Preparation and Treatment:

  • Isolate fresh human PBMCs.

  • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in RPMI 1640 + 10% FBS.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only).

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C, 5% CO2.

4. Cytokine Stimulation:

  • Stimulate the cells by adding recombinant human IL-12 to a final concentration of 10-50 ng/mL.

  • Include an unstimulated control (no IL-12).

  • Incubate for 15-30 minutes at 37°C, 5% CO2.

5. Staining and Analysis:

  • Fix the cells immediately after stimulation according to the manufacturer's protocol for your chosen fixation buffer.

  • Permeabilize the cells.

  • Stain with the phospho-STAT4 antibody and cell surface marker antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on your cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT4.

Visualizations

Deucravacitinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1 or JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Alters This compound This compound This compound->TYK2 Allosterically Inhibits

Caption: this compound allosterically inhibits TYK2, blocking cytokine signaling.

Experimental_Workflow A 1. Prepare Cells (e.g., PBMCs) B 2. Pre-incubate with this compound (Dose-response concentrations) A->B C 3. Stimulate with Cytokine (e.g., IL-12) B->C D 4. Fix and Permeabilize Cells C->D E 5. Stain for Intracellular Targets (e.g., pSTAT4) D->E F 6. Acquire Data (Flow Cytometry) E->F G 7. Analyze Results (Determine IC50) F->G

Caption: Workflow for assessing this compound's inhibitory activity in cell-based assays.

Troubleshooting_Logic Start Assay Fails: No/Weak Inhibition Q1 Is the cytokine stimulation working in the absence of the inhibitor? Start->Q1 Sol1 Problem is with the stimulation. - Check cytokine activity - Validate cell responsiveness Q1->Sol1 No Q2 Is the this compound stock solution fresh and properly prepared? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Prepare fresh this compound stock. Q2->Sol2 No Q3 Was a full dose-response curve performed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform a dose-response to find the optimal concentration. Q3->Sol3 No End Review pre-incubation time and cell density. Q3->End Yes A3_Yes Yes A3_No No

Caption: A logical approach to troubleshooting failed this compound experiments.

References

Deucravacitinib Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, oral, selective inhibitor of TYK2. It functions through a unique allosteric mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active catalytic (JH1) domain.[1][2] This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, locking the enzyme in an inactive conformation.[1][2] This highly selective action blocks the signaling of key cytokines involved in immune-mediated inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3][4][5]

Q2: How does this compound's selectivity profile differ from other Janus kinase (JAK) inhibitors?

This compound's allosteric binding to the unique regulatory domain of TYK2 confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][6] In vitro cellular assays have demonstrated a 100- to 2000-fold greater selectivity for TYK2 over JAK1/2/3.[1][6] In contrast, other JAK inhibitors are typically ATP-competitive and bind to the more conserved active site of the kinase domain, which can lead to broader inhibition of multiple JAK family members.[2]

Q3: What are the expected downstream effects of this compound treatment in a cellular assay?

Treatment with this compound is expected to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of TYK2-dependent cytokine receptors. Specifically, you should observe a reduction in:

  • IL-12- and IL-23-induced signaling: Inhibition of STAT4 and STAT3 phosphorylation, respectively.

  • Type I IFN (e.g., IFN-α) signaling: Inhibition of STAT1 and STAT2 phosphorylation.

This leads to the reduced expression of inflammatory mediators. For instance, in psoriasis models, this compound has been shown to decrease the production of IL-17A, IL-19, and beta-defensin.[6]

Troubleshooting Unexpected Experimental Results

Issue 1: Inconsistent or Variable IC50 Values

You may observe that the half-maximal inhibitory concentration (IC50) of this compound varies between experiments.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Assay Conditions Variations in ATP concentration in cell-free assays can significantly impact IC50 values for ATP-competitive inhibitors. While this compound is an allosteric inhibitor, significant changes in cellular ATP levels could indirectly affect kinase activity. Ensure consistent ATP concentrations in kinase assays.[7] Maintain consistent cell density, serum concentration, and passage number, as these can alter cellular responses.
Cellular Factors The expression level of TYK2 and its signaling partners can vary between cell lines and even within the same cell line under different culture conditions. Use a stable cell line with consistent TYK2 expression. Regularly check for mycoplasma contamination, which can alter cellular signaling.
Experimental Technique Pipetting errors, especially during serial dilutions, can lead to inaccurate concentrations.[8] Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents.
Data Analysis The method used to fit the dose-response curve can influence the calculated IC50 value. Use a consistent, appropriate curve-fitting model (e.g., four-parameter logistic fit).[9]
Issue 2: Incomplete Inhibition of Downstream Signaling (e.g., residual pSTAT signal)

Even at high concentrations of this compound, you might observe a persistent low level of STAT phosphorylation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Alternative Signaling Pathways The cytokine you are using for stimulation may activate other JAKs that can partially compensate for TYK2 inhibition. For example, some cytokines can signal through multiple JAK combinations. Confirm the specificity of your cytokine stimulus and consider using cell lines with specific JAK knockouts to dissect the pathway.
Assay Sensitivity and Background High background in your assay (e.g., Western blot or ELISA) can be mistaken for a true signal. Optimize your blocking and washing steps.[4][8] Include appropriate negative controls (e.g., unstimulated cells, cells with no primary antibody).
Phosphatase Activity Insufficient inhibition of phosphatases during sample preparation can lead to dephosphorylation of your target protein, giving the appearance of incomplete inhibition. Always use fresh phosphatase inhibitors in your lysis buffers.[10]
Issue 3: Unexpected Off-Target Effects

While this compound is highly selective for TYK2, you may observe effects on pathways not thought to be directly regulated by TYK2.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Compound Concentration At very high, non-physiological concentrations, small molecules can exhibit off-target activity. Use concentrations that are clinically relevant. The maximal plasma concentrations (Cmax) of this compound are reported to be significantly lower than the IC50 values for JAK1/2/3.[11][12][13]
Metabolites Cell lines can metabolize this compound into different compounds that may have their own biological activities. The use of deuterium in this compound's structure is designed to slow the rate of demethylation and reduce the production of active metabolites.[14] Consider using mass spectrometry to analyze cell culture media for the presence of metabolites.
Indirect Effects Inhibition of TYK2 can lead to complex downstream changes in cytokine networks that may indirectly affect other signaling pathways. For example, this compound can modulate the signaling of IL-10 and IL-6.[11][15] Use a systems biology approach, such as transcriptomics or proteomics, to investigate global changes in cellular signaling.
Issue 4: Observation of Paradoxical Pro-inflammatory Effects in vitro

In rare instances, you might observe an increase in certain inflammatory markers after this compound treatment, reminiscent of the clinical observation of "paradoxical psoriasis."

Potential Causes and Solutions:

Potential Cause Hypothesis and Experimental Approach
Shifting Cytokine Balance Inhibition of the IL-23/Th17 axis by this compound could potentially lead to a compensatory upregulation of other pro-inflammatory pathways. For instance, a skewing of the immune response towards a Type I IFN-dominant signature has been proposed in paradoxical psoriasis induced by TNF-α inhibitors.
Direct Effects on Other Cell Types This compound's effect on non-immune cells, such as keratinocytes, could contribute to unexpected responses. Investigate the direct effect of this compound on keratinocyte differentiation and inflammatory gene expression in the absence of immune cells.
Issue 5: Unexpected Clinical Observations in Preclinical Models

In animal models or primary human cell cultures, you may observe phenomena analogous to clinical side effects.

  • Increased susceptibility to viral infections (e.g., Herpes Simplex Virus): this compound inhibits Type I IFN signaling, which is crucial for antiviral immunity.[4] In vitro viral replication assays can be used to assess the impact of this compound on the cellular response to viral infection.

  • Acne and Folliculitis: The pathogenesis of acneiform lesions with JAK inhibitors is not fully understood but may involve alterations in hair follicle immune privilege or paradoxical activation of other inflammatory pathways.[16] Co-culture models of sebocytes and immune cells could be used to investigate the inflammatory response in the presence of this compound.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound and Other JAK Inhibitors

Assay This compound IC50 (nM) Tofacitinib IC50 (nM) Upadacitinib IC50 (nM) Baricitinib IC50 (nM)
TYK2 (IL-12/IL-18 induced IFN-γ) 2-19>10,000>10,000>10,000
JAK1/3 (IL-2 induced pSTAT5) >2,00010-501-1010-100
JAK2 (TPO induced pSTAT3) >4,000100-50010-1001-10

Data compiled from multiple sources and represent approximate ranges.[11][17][18] Actual values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT1 and STAT2

This protocol details the detection of IFN-α-induced phosphorylation of STAT1 and STAT2 in a human cell line (e.g., HaCaT keratinocytes) and its inhibition by this compound.

Workflow Diagram:

Western_Blot_Workflow A Cell Culture & Starvation B Pre-treatment with this compound A->B C Stimulation with IFN-α B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to PVDF Membrane F->G H Blocking G->H I Primary Antibody Incubation (pSTAT1/2, Total STAT1/2, Loading Control) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Data Analysis K->L

Caption: Western Blot Workflow for pSTAT Detection.

Materials:

  • Human cell line expressing TYK2 (e.g., HaCaT)

  • This compound

  • Recombinant human IFN-α

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)[3][19]

  • Primary antibodies: anti-pSTAT1 (Tyr701), anti-pSTAT2 (Tyr690), anti-STAT1, anti-STAT2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with IFN-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3][19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT1, pSTAT2, total STAT1, total STAT2, or a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: IFN-γ Secretion Assay by ELISA

This protocol describes the measurement of IFN-γ secreted from human peripheral blood mononuclear cells (PBMCs) following stimulation with IL-12 and its inhibition by this compound.

Workflow Diagram:

ELISA_Workflow A Isolate PBMCs B Pre-treatment with this compound A->B C Stimulation with IL-12 B->C D Collect Supernatant C->D E Perform IFN-γ ELISA D->E F Data Analysis E->F

Caption: IFN-γ ELISA Workflow.

Materials:

  • Human PBMCs

  • This compound

  • Recombinant human IL-12

  • Human IFN-γ ELISA kit

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with IL-12 (e.g., 10 ng/mL) for 24-48 hours.

  • Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.[20][21] This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

    • Reading the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-γ in each sample. Plot the IFN-γ concentration against the this compound concentration to determine the IC50.

Signaling Pathway Diagrams

Deucravacitinib_MoA cluster_receptor Cytokine Receptor cluster_jak Intracellular Signaling cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor Receptor Subunits Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2/JAK1 Receptor->JAK2 STAT STATs TYK2->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTATs STAT->pSTAT Gene Gene Transcription pSTAT->Gene 4. Dimerization & Translocation Inflammation Inflammatory Response Gene->Inflammation 5. Protein Synthesis This compound This compound This compound->TYK2 Allosteric Inhibition

Caption: this compound's Mechanism of Action.

Troubleshooting_Logic cluster_protocols Protocol Checks cluster_reagents Reagent Checks cluster_bio Biological Variables Start Unexpected Result Observed Check_Protocols Review Experimental Protocols & Controls Start->Check_Protocols Check_Reagents Verify Reagent Integrity & Concentrations Check_Protocols->Check_Reagents Protocols OK Incubation_Times Incubation Times Check_Protocols->Incubation_Times Washing_Steps Washing Steps Check_Protocols->Washing_Steps Blocking Blocking Buffers Check_Protocols->Blocking Check_Data Re-analyze Data & Curve Fits Check_Reagents->Check_Data Reagents OK Drug_Conc This compound Concentration Check_Reagents->Drug_Conc Cytokine_Activity Cytokine Activity Check_Reagents->Cytokine_Activity Antibody_Validity Antibody Specificity Check_Reagents->Antibody_Validity Consider_Bio Consider Biological Variables Check_Data->Consider_Bio Data Analysis OK Cell_Line_Variation Cell Line Integrity/Passage Consider_Bio->Cell_Line_Variation Off_Target Potential Off-Target Effects Consider_Bio->Off_Target Pathway_Crosstalk Signaling Pathway Crosstalk Consider_Bio->Pathway_Crosstalk Resolution Hypothesis Formed & New Experiment Designed Consider_Bio->Resolution

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Deucravacitinib Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing deucravacitinib in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: A commonly used vehicle for this compound in murine studies is a mixture of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[1] Another reported vehicle is a solution of ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a 5:5:90 ratio.[2] The choice of vehicle can depend on the specific experimental design and desired formulation characteristics.

Q2: What is a typical oral dosage range for this compound in mouse models of psoriasis?

A2: In imiquimod (IMQ)-induced psoriasis mouse models, a dosage of 30 mg/kg has been shown to be effective.[1] Other studies in IL-23-driven skin inflammation models have utilized a range of doses, including 7.5 mg/kg, 15 mg/kg, and 30 mg/kg, administered twice daily (BID) via oral gavage.[2][3]

Q3: What are the key pharmacokinetic parameters of this compound in animals?

A3: this compound is rapidly absorbed after oral administration.[2] In animal studies, it exhibits an apparent elimination half-life of 8-15 hours.[2] The absolute oral bioavailability is high at 99%.[4][5]

Q4: How does this compound exert its therapeutic effect in autoimmune models?

A4: this compound is a highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[3][6][7] It binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1][6][8] This selective inhibition blocks the signaling of key cytokines involved in psoriasis and other autoimmune diseases, such as IL-23, IL-12, and Type I interferons, thereby reducing inflammation.[1][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor drug solubility or precipitation in the vehicle. - Incorrect solvent ratios.- Low temperature of the vehicle solution.- Ensure the specified solvent ratios are accurately prepared (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]- Gently warm the vehicle to aid dissolution, but avoid high temperatures that could degrade the compound.- Prepare the formulation fresh before each administration.
Inconsistent or lower-than-expected efficacy in a psoriasis model. - Suboptimal dosage.- Inadequate frequency of administration.- Issues with the disease induction model.- Consider a dose-escalation study to determine the optimal dose for your specific model (e.g., 7.5, 15, 30 mg/kg BID).[2][3]- Ensure consistent and accurate oral gavage technique.- Verify the severity of the induced psoriasis (e.g., PASI scores) in your control group to ensure the model is robust.[10]
Adverse events or toxicity observed in treated animals. - High dosage.- Vehicle-related toxicity.- Reduce the dosage of this compound.- Run a vehicle-only control group to assess for any adverse effects of the formulation itself.- In preclinical toxicology studies in rats, no adverse effects on fertility were observed at doses up to 50 mg/kg/day.[2][6]

Quantitative Data Summary

Table 1: this compound Dosage in Murine Psoriasis Models

Model Dosage Administration Route Frequency Vehicle Reference
Imiquimod-induced psoriasis30 mg/kgOralOnce Daily10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline[1]
IL-23-driven acanthosis7.5, 15, 30 mg/kgOral GavageTwice Daily (BID)EtOH:TPGS:PEG300 (5:5:90)[2]

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Species Reference
Absolute Bioavailability99%Human[4][5]
Time to Cmax (Tmax)2-3 hoursHuman[4]
Elimination Half-life (t1/2)8-15 hoursAnimal (species not specified)[2]
Terminal Half-life10 hoursHuman[4][8]

Experimental Protocols & Visualizations

This compound Efficacy Study in an Imiquimod-Induced Psoriasis Mouse Model

This protocol is a generalized representation based on published studies.[1][10]

  • Animal Model: Utilize 6-8 week old female C57BL/6 mice.[3]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Hair Removal: On day 0, anesthetize the mice and shave a designated area on their backs.

  • Psoriasis Induction: From day 1 to day 6, topically apply 62.5 mg of imiquimod cream (5%) to the shaved area daily to induce psoriasis-like skin inflammation. A control group should receive a sham treatment (e.g., vaseline).[1]

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).[1]

  • Treatment Administration: From day 1 to day 6, administer this compound or vehicle control via oral gavage.

  • Monitoring and Scoring: Daily, monitor and score the severity of the skin inflammation using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and skin thickness.[1][10]

  • Sample Collection: On day 7, euthanize the mice and collect skin tissue and blood samples for further analysis (e.g., histopathology, cytokine analysis, flow cytometry).[1][10]

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) hair_removal Day 0: Hair Removal acclimatization->hair_removal induction Days 1-6: Daily Imiquimod Application hair_removal->induction treatment Days 1-6: Daily This compound/Vehicle (Oral Gavage) scoring Daily Monitoring & PASI Scoring euthanasia Day 7: Euthanasia induction->euthanasia sample_collection Sample Collection (Skin, Blood) euthanasia->sample_collection analysis Histopathology, Cytokine Analysis, Flow Cytometry sample_collection->analysis

Caption: Experimental workflow for a this compound efficacy study.

This compound Signaling Pathway

This compound selectively inhibits TYK2, a member of the Janus kinase (JAK) family, by binding to its regulatory pseudokinase domain. This allosteric inhibition blocks the downstream signaling of key cytokines, such as IL-23 and IL-12, which are crucial in the pathogenesis of psoriasis.

signaling_pathway cluster_cytokines Cytokines cluster_receptor Cell Surface Receptor Complex cluster_intracellular Intracellular Signaling cluster_inhibition cluster_downstream Downstream Effects IL23 IL-23 Receptor IL-23R / IL-12R IL23->Receptor IL12 IL-12 IL12->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., IL-17, IL-22) STAT3->Gene_Expression regulates This compound This compound This compound->TYK2 inhibits Inflammation Inflammation & Psoriasis Pathogenesis Gene_Expression->Inflammation

Caption: this compound's mechanism of action in the IL-23/STAT3 pathway.

References

Deucravacitinib Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of deucravacitinib stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is poorly soluble in water.[4] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[1][3]

Q2: What are the recommended storage conditions and long-term stability of this compound?

A2: The stability of this compound depends on whether it is in solid form or in a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C, where it can be stable for up to three years.[1][3] Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C for up to one year to maintain stability.[1][3] For shorter-term storage, -20°C for up to six months is also acceptable.[3] It is crucial to avoid repeated freeze-thaw cycles.[5]

Q3: How should I prepare working solutions from a DMSO stock for cell-based assays?

A3: To prepare a working solution, the DMSO stock solution should be serially diluted. It's recommended to first dilute the high-concentration stock solution with DMSO to create an intermediate concentration before further diluting into your aqueous cell culture medium or buffer to reach the final desired concentration.[1] This stepwise dilution helps to prevent precipitation of the compound. Pre-warming the stock solution and the medium to 37°C before dilution can also help avoid precipitation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The solution may be supersaturated, or the storage temperature may have fluctuated.Warm the solution to 37°C and sonicate until the precipitate redissolves. Consider preparing a new stock solution at a slightly lower concentration. Ensure consistent storage at -80°C.[1]
Compound precipitates when diluting into aqueous buffer or media. This compound has low aqueous solubility. The direct dilution of a high-concentration DMSO stock into an aqueous solution can cause it to crash out.Perform a serial dilution. First, dilute the stock with DMSO to a lower concentration, and then add this intermediate solution to your aqueous buffer or media.[1] Pre-warming both the stock and the media can also be beneficial.[1]
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[5] It is also advisable to periodically check the concentration and purity of your stock solution using an analytical method like HPLC.
Difficulty dissolving the this compound powder in DMSO. The concentration may be too high, or the DMSO may have absorbed moisture.Use fresh, anhydrous DMSO.[2] Sonication or gentle warming (up to 45°C) can aid in dissolution.[1] Ensure you are not exceeding the maximum solubility.

Stability and Solubility Data

Table 1: Solubility of this compound in DMSO

VendorReported Solubility
TargetMol84.2 mg/mL (197.9 mM)
Selleck Chemicals85 mg/mL (199.78 mM)
MedChemExpress33.33 mg/mL (78.34 mM)
AbMole≥ 30 mg/mL

Note: Solubility can be affected by factors such as the purity of the compound, the quality of the solvent, and temperature.

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureReported Stability
Powder-20°CUp to 3 years[1][3]
In DMSO-80°CUp to 1 year[1][3]
In DMSO-20°CUp to 6 months[3]

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound stock solutions over time. Specific parameters may need to be optimized for your available equipment and reagents.

1. Objective: To determine the concentration and purity of a this compound stock solution at various time points under specific storage conditions.

2. Materials:

  • This compound stock solution in DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate for mobile phase modification

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase HPLC column (e.g., Poroshell 120 SB-C18, 3.0 × 100 mm, 2.7 µm or Phenomenex Gemini, C-18, 250 × 4.6 mm, 5µ)[6][7]

3. Method:

  • Standard Preparation: Prepare a fresh calibration curve of this compound standards in DMSO at known concentrations.

  • Sample Preparation: At each time point (e.g., T=0, 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution. Dilute the stock solution to a concentration that falls within the range of your calibration curve using the mobile phase.

  • HPLC Conditions (Example): [6][7]

    • Mobile Phase: Isocratic elution with a mixture of ultra-pure water (75%) and acetonitrile (25%), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the diluted sample from the stability study.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Assess the purity by observing the presence of any new peaks in the chromatogram, which could indicate degradation products. The major hydrolytic degradation product of this compound has been identified and can be monitored.[7][8]

4. Data Interpretation: A significant decrease in concentration (e.g., >10%) or the appearance of significant degradation peaks over time indicates instability under the tested storage conditions.

Visualizations

G cluster_workflow Experimental Workflow: Stock Solution Stability cluster_timepoint At Each Time Point (T=0, 1, 4, 12 weeks) prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials prep->aliquot store Store at -80°C aliquot->store retrieve Retrieve One Aliquot store->retrieve hplc Analyze by HPLC: - Concentration - Purity (Degradation Products) retrieve->hplc data_analysis Compare Data to T=0 to Determine Stability hplc->data_analysis

Caption: Workflow for assessing the stability of this compound stock solutions.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak JAK receptor->jak Activates stat STAT tyk2->stat Phosphorylates jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes gene Gene Transcription (Inflammation) p_stat->gene Translocates to Nucleus This compound This compound This compound->tyk2 Inhibits

Caption: this compound inhibits the TYK2-mediated JAK-STAT signaling pathway.

References

Validation & Comparative

Deucravacitinib vs. Tofacitinib: A Comparative Analysis in Psoriasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deucravacitinib and tofacitinib, two key oral therapies relevant to the treatment of psoriasis. We delve into their distinct mechanisms of action, compare their performance in preclinical and clinical contexts using experimental data, and provide detailed methodologies for relevant psoriasis models.

Introduction to Psoriasis and Therapeutic Intervention

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1][2] Key to its pathogenesis is the dysregulation of cytokine signaling pathways that drive inflammation. The Janus kinase (JAK) family of enzymes, which includes TYK2, JAK1, JAK2, and JAK3, plays a crucial role in transducing signals for numerous pro-inflammatory cytokines.[3][4]

This guide focuses on two small molecule inhibitors that target this pathway:

  • This compound : A first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[3] It employs a unique allosteric inhibition mechanism, binding to the regulatory (pseudokinase) domain of TYK2, which provides high selectivity over other JAK family members.[5][6]

  • Tofacitinib : An oral pan-JAK inhibitor that primarily targets the catalytic domain of JAK1 and JAK3, with lesser activity against JAK2 and minimal effect on TYK2.[1][4][7] Its broader activity impacts a wider range of cytokine signaling pathways.

Mechanism of Action: Selective vs. Broad Inhibition

The fundamental difference between this compound and tofacitinib lies in their selectivity, which stems from their distinct binding mechanisms.

This compound selectively inhibits TYK2, a critical kinase for signaling downstream of key psoriasis-related cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs).[3][8] By binding to the regulatory pseudokinase (JH2) domain, it locks the enzyme in an inactive state, preventing the activation of the catalytic domain.[6] This allosteric mechanism is key to its high selectivity for TYK2.[9]

Tofacitinib , conversely, is an ATP-competitive inhibitor that binds to the conserved catalytic (JH1) domain of multiple JAKs. It preferentially inhibits JAK1 and JAK3, thereby disrupting signaling for a broad array of cytokines that use these enzymes, including those involved in general immune function and hematopoiesis.[1][4][7]

The diagram below illustrates the distinct points of intervention for each molecule within the pathogenic cytokine pathways of psoriasis.

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR Other Cytokines (IL-2, IL-6, etc.) Other Cytokines (IL-2, IL-6, etc.) Other Receptors Other Receptors Other Cytokines (IL-2, IL-6, etc.)->Other Receptors TYK2 TYK2 IL-23R->TYK2 JAK2_1 JAK2 IL-23R->JAK2_1 IL-12R->TYK2 IL-12R->JAK2_1 IFNAR->TYK2 JAK1_1 JAK1 IFNAR->JAK1_1 JAK2_2 JAK2 Other Receptors->JAK2_2 JAK1_2 JAK1 Other Receptors->JAK1_2 JAK3 JAK3 Other Receptors->JAK3 STAT_1 STAT TYK2->STAT_1 P STAT_2 STAT TYK2->STAT_2 P JAK2_1->STAT_1 P STAT_3 STAT JAK2_2->STAT_3 P JAK1_1->STAT_2 P JAK1_2->STAT_3 P JAK3->STAT_3 P Gene Transcription\n(IL-17, IL-22) Gene Transcription (IL-17, IL-22) STAT_1->Gene Transcription\n(IL-17, IL-22) Gene Transcription\n(Pro-inflammatory) Gene Transcription (Pro-inflammatory) STAT_2->Gene Transcription\n(Pro-inflammatory) Gene Transcription\n(Broad Immune Response) Gene Transcription (Broad Immune Response) STAT_3->Gene Transcription\n(Broad Immune Response) This compound This compound This compound->TYK2 Allosteric Inhibition (Regulatory Domain) Tofacitinib Tofacitinib Tofacitinib->JAK2_2 Catalytic Inhibition Tofacitinib->JAK1_2 Catalytic Inhibition Tofacitinib->JAK3 Catalytic Inhibition

Caption: Signaling pathways inhibited by this compound and tofacitinib.

Comparative Performance: In Vitro Models

The selectivity of this compound for TYK2 over other JAKs is evident in in vitro functional assays. Whole blood assays measuring the inhibition of specific cytokine signaling pathways provide a clear quantitative comparison of potency and selectivity.

PathwayStimulantEndpointThis compound IC₅₀ (nM)Tofacitinib IC₅₀ (nM)Key Function
TYK2 / JAK2IL-12IFN-γ Production14 >10,000Psoriasis Pathogenesis (Th1)
JAK1 / JAK3IL-2STAT5 Phosphorylation2,07012 T/B/NK Cell Function
JAK2 / JAK2TPOSTAT3 Phosphorylation>10,000125 Hematopoiesis
TYK2 / JAK1IFN-αMonocyte ActivationPotent 60-fold less potent than this compoundPsoriasis Pathogenesis (IFN)
(Data synthesized from references[9][10][11][12]. IC₅₀ values represent half-maximal inhibitory concentrations.)

As the data indicates, this compound is highly potent against the TYK2-mediated IL-12 pathway, with an IC₅₀ value orders of magnitude lower than its IC₅₀ for JAK1/3 and JAK2/2 pathways.[9][12] Conversely, tofacitinib is potent against JAK1/3 and JAK2/2 but shows no meaningful activity against the TYK2/IL-12 pathway at clinically relevant concentrations.[9][12] Further studies show this compound is significantly more potent than tofacitinib at inhibiting IFN-α and IL-23 signaling.[11]

Comparative Performance: In Vivo & Clinical Data

While direct head-to-head preclinical animal model data is limited in the public domain, clinical trial data in patients with moderate-to-severe plaque psoriasis provides a strong surrogate for in vivo efficacy. A network meta-analysis of 20 randomized controlled trials (RCTs) directly compared the efficacy and safety of multiple oral agents for psoriasis.[13][14]

Efficacy Endpoint (12-16 Weeks)This compound (6 mg QD)Tofacitinib (10 mg BID)Apremilast (30 mg BID)Placebo
PASI 75 Response ~55.2%High Efficacy~37.9%~11.4%
sPGA 0/1 Response ~51.1%High Efficacy~33.2%~7.9%
(Data from meta-analyses of clinical trials[13][14][15]. PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.)

Both this compound and tofacitinib demonstrated superior efficacy over placebo and apremilast.[13][14][15] In head-to-head trials, this compound was superior to apremilast.[15][16] The meta-analysis concluded that while both this compound and tofacitinib were highly effective, this compound showed a better overall profile when considering both efficacy and safety.[13][14] Tofacitinib at 10 mg twice daily was associated with a higher rate of adverse events.[14]

Pharmacodynamic studies in psoriatic skin show that 16 weeks of this compound treatment reduces the expression of IL-17A, IL-19, and beta-defensin by approximately 50%, 72%, and 84% respectively, confirming its impact on the IL-23/IL-17 axis in vivo.[5][8]

Experimental Protocols for Psoriasis Models

In Vivo: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used, rapid, and convenient model that recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of inflammatory cells driven by the IL-23/IL-17 axis.[17][18][19]

Methodology:

  • Animals: C57BL/6 or BALB/c mice are typically used.[17]

  • Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and right ear of each mouse for 5-8 consecutive days.[17][18] A control group receives a vehicle cream (e.g., Lanette cream).[18]

  • Drug Administration: Test compounds (this compound, tofacitinib) or vehicle are administered, typically orally, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) and continuing daily throughout the experiment.[2]

  • Clinical Scoring: Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI). Three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—are scored on a scale from 0 (none) to 4 (very marked).[18] Ear thickness is also measured daily with a caliper.[2]

  • Endpoint Analysis: At the end of the study, samples are collected for analysis.

    • Histology: Skin samples are fixed, sectioned, and stained (e.g., H&E) to assess epidermal thickness, acanthosis, parakeratosis, and inflammatory infiltrate.[17][19]

    • Immunohistochemistry: Staining for proliferation markers (e.g., Ki-67) or immune cell markers (e.g., CD3+ T cells).[20][21]

    • Gene Expression: RNA is extracted from skin samples to quantify the expression of key cytokines (e.g., IL-17A, IL-23, TNF-α) via qPCR.[8]

    • Flow Cytometry: Skin-infiltrating leukocytes can be isolated and analyzed to quantify different immune cell populations (e.g., Th17 cells, γδ T cells).[22]

G start Day -1: Acclimatize Mice & Shave/Depilate Back Skin induction Days 0-5: Daily Topical Application of 5% Imiquimod Cream (Back & Ear) start->induction treatment Days 0-5: Daily Oral Dosing (Vehicle, this compound, or Tofacitinib) start->treatment scoring Days 1-6: Daily Clinical Assessment - PASI Scoring (Erythema, Scaling, Thickness) - Ear Thickness Measurement induction->scoring treatment->scoring endpoint Day 6: Euthanasia & Sample Collection scoring->endpoint analysis Endpoint Analyses: - Histology (H&E) - Gene Expression (qPCR) - Flow Cytometry endpoint->analysis

Caption: Typical experimental workflow for the imiquimod-induced mouse psoriasis model.

In Vitro: Human Th17 Cell Differentiation Assay

This assay models a critical step in psoriasis pathogenesis: the differentiation of naive T cells into IL-17-producing Th17 cells.[23][24]

Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary T-cell activation signals.

  • Th17 Polarization: Add a "cocktail" of polarizing cytokines and blocking antibodies to the culture medium to drive Th17 differentiation. A typical cocktail includes:

    • Cytokines: IL-1β, IL-6, IL-23, and TGF-β1.[25]

    • Blocking Antibodies: Anti-IL-4 and anti-IFN-γ to prevent differentiation into Th2 and Th1 subsets, respectively.

  • Compound Treatment: Add this compound, tofacitinib, or vehicle control at varying concentrations to the cultures at the time of stimulation.

  • Incubation: Culture the cells for 5-7 days.

  • Restimulation & Analysis:

    • Restimulate the differentiated cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Analyze the production of IL-17A and other cytokines (e.g., IFN-γ, IL-22) using intracellular cytokine staining followed by flow cytometry or by measuring secreted cytokines in the supernatant via ELISA.[23][25]

Conclusion

This compound and tofacitinib represent two distinct approaches to inhibiting the JAK-STAT pathway in psoriasis.

  • This compound offers a targeted approach through its novel allosteric inhibition of the TYK2 regulatory domain. This high selectivity for the IL-23/IL-12/Type I IFN pathways, which are central to psoriasis pathogenesis, while avoiding the broader inhibition of JAK1/2/3, provides a strong therapeutic rationale.[3][9][12]

  • Tofacitinib is a potent but less selective inhibitor, primarily targeting JAK1 and JAK3.[1] While effective in psoriasis, its broader mechanism impacts a wider range of cytokine signaling, which may be associated with a different safety profile.[1][14]

For researchers in drug development, the high selectivity of this compound demonstrated in preclinical models translates to a differentiated clinical profile, highlighting the potential of targeting specific nodes within inflammatory signaling cascades. The experimental models described herein serve as foundational tools for evaluating and comparing the efficacy and mechanisms of such targeted therapies.

References

Deucravacitinib's Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity profile of deucravacitinib, an allosteric TYK2 inhibitor, reveals a distinct mechanism of action with minimal off-target kinase activity compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its unique pharmacological properties.

This compound stands apart from other Janus kinase (JAK) inhibitors through its novel mechanism of action. It is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved active catalytic (JH1) domain targeted by other JAK inhibitors.[1][2][3][4] This unique binding mode confers a high degree of selectivity for TYK2, thereby minimizing the inhibition of other JAK family members (JAK1, JAK2, and JAK3) and reducing the potential for off-target effects.[2][3]

Comparative Kinase Inhibition Profile

The selectivity of this compound for TYK2 has been demonstrated in various in vitro assays. When compared to other JAK inhibitors such as tofacitinib, upadacitinib, and baricitinib, this compound shows significantly greater potency for TYK2 with substantially less activity against JAK1, JAK2, and JAK3.[3][5] This high functional selectivity is a key differentiator, as the inhibition of other JAKs is associated with a range of side effects.

KinaseThis compound IC₅₀ (nM)Tofacitinib IC₅₀ (nM)Upadacitinib IC₅₀ (nM)Baricitinib IC₅₀ (nM)
TYK2 ~0.2-1.0 >4500>10000>4500
JAK1 >1000~1-15~43-59~5.9
JAK2 >2000~20-71~110-130~5.7
JAK3 >1000~1-45>1000~420

Note: IC₅₀ values are approximate and compiled from various in vitro whole blood assays. The exact values can vary depending on the specific experimental conditions.[3][6][7][8]

At clinically relevant doses, the plasma concentrations of this compound remain well above the IC₅₀ for TYK2 for a significant portion of the dosing interval, while staying considerably below the IC₅₀ values for JAK1, JAK2, and JAK3.[3][6][9] For instance, the maximal plasma concentrations (Cmax) of this compound have been reported to be 8- to 17-fold lower than its JAK1/3 IC₅₀ and over 48- to 102-fold lower than its JAK2/2 IC₅₀.[3][6] In contrast, other JAK inhibitors often achieve plasma concentrations that lead to the inhibition of multiple JAKs.[3][6]

Signaling Pathway Inhibition

This compound's selective inhibition of TYK2 effectively disrupts the downstream signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][10][11] By blocking these pathways, this compound modulates the inflammatory response.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-12R IL-12R TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R IL-23R IL-23R->TYK2 IL-23R->JAK2 IFNAR Type I IFN-R IFNAR->TYK2 IL-12 IL-12 IL-12->IL-12R IL-23 IL-23 IL-23->IL-23R IFN Type I IFN IFN->IFNAR STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates Gene_Transcription Gene Transcription (Inflammation) STAT->Gene_Transcription translocates to nucleus This compound This compound This compound->TYK2 allosterically inhibits

This compound's selective inhibition of the TYK2-mediated signaling pathway.

Experimental Protocols

The kinase selectivity of this compound and other JAK inhibitors is typically assessed using in vitro whole blood assays. These assays measure the inhibition of cytokine-induced signaling pathways in a more physiologically relevant environment compared to cell-free biochemical assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of kinase inhibitors against TYK2, JAK1, JAK2, and JAK3 signaling in human whole blood.

General Protocol Outline:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of the test compounds (e.g., this compound, tofacitinib) for a specified period (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: Specific cytokines are added to the blood samples to activate distinct JAK-STAT pathways:

    • TYK2/JAK2 Pathway: Stimulated with IL-12. The endpoint is the measurement of downstream IFN-γ production.[7][12]

    • JAK1/JAK3 Pathway: Stimulated with IL-2. The endpoint is the measurement of STAT5 phosphorylation in T-cells.[7][12]

    • JAK2/JAK2 Pathway: Stimulated with Thrombopoietin (TPO). The endpoint is the measurement of STAT3 phosphorylation in platelets.[7][12]

  • Signal Detection:

    • For phosphorylation endpoints (pSTAT), cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated STAT protein. Analysis is performed using flow cytometry.

    • For IFN-γ production, plasma is separated, and the concentration of IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Whole_Blood Whole Blood Sample Incubation Incubate with This compound Whole_Blood->Incubation Stimulation Cytokine Stimulation (IL-12, IL-2, TPO) Incubation->Stimulation Analysis Endpoint Analysis (Flow Cytometry/ELISA) Stimulation->Analysis IC50 IC50 Determination Analysis->IC50

Workflow for determining kinase inhibitor selectivity in whole blood assays.

Conclusion

This compound's distinct allosteric inhibition of the TYK2 pseudokinase domain results in a highly selective kinase inhibition profile. This targeted approach, focusing on the TYK2-mediated cytokine pathways while sparing other JAKs, differentiates it from other approved JAK inhibitors. The provided data and experimental outlines offer a clear comparison for researchers and drug development professionals to understand the nuanced cross-reactivity and mechanism of this novel therapeutic agent.

References

Evaluating the Safety Profile of Deucravacitinib Versus Other TYK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of selective Tyrosine Kinase 2 (TYK2) inhibitors marks a significant advancement in the treatment of immune-mediated inflammatory diseases. By targeting a specific node in the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, these molecules aim to offer a more favorable safety profile compared to broader JAK inhibitors. This guide provides an objective comparison of the safety profile of deucravacitinib, the first-in-class, approved allosteric TYK2 inhibitor, with other TYK2 inhibitors in clinical development, namely the dual TYK2/JAK1 inhibitor brepocitinib (PF-06700841) and the selective TYK2 inhibitor ropsacitinib (PF-06826647).

Mechanism of Action: A Tale of Two Binding Sites

The differential safety profiles among these inhibitors can be partly attributed to their distinct mechanisms of action and selectivity. TYK2 is an intracellular enzyme that mediates signaling for key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2]

This compound stands apart due to its unique allosteric inhibition mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation. This non-competitive binding confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), as it does not target the highly conserved ATP-binding site in the active catalytic (JH1) domain. This selectivity is thought to mitigate the risk of adverse events associated with broader JAK inhibition.

In contrast, ropsacitinib and brepocitinib are ATP-competitive inhibitors that bind to the active (JH1) domain. While ropsacitinib is selective for TYK2, brepocitinib is a dual inhibitor of TYK2 and JAK1. The inhibition of JAK1, which is involved in the signaling of a wider range of cytokines, may theoretically lead to a different set of on-target effects and potential adverse events compared to a highly selective TYK2 inhibitor.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 2. Receptor Dimerization & Activation JAK_partner JAK1 or JAK2 receptor->JAK_partner cytokine IL-12, IL-23, Type I IFN cytokine->receptor 1. Cytokine Binding TYK2->JAK_partner 3. Trans-phosphorylation STAT STAT TYK2->STAT 4. STAT Recruitment & Phosphorylation JAK_partner->STAT STAT_p p-STAT STAT_dimer STAT Dimer STAT_p->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 7. Gene Regulation

Caption: Simplified TYK2 Signaling Pathway.

Comparative Safety Profile

The safety data for this compound is the most mature, derived from large, long-term Phase 3 trials. Data for ropsacitinib and brepocitinib are primarily from Phase 1 and 2 studies. A network meta-analysis of trials in moderate-to-severe psoriasis provides some comparative context.[3]

Data Presentation: Adverse Events of Interest

The following table summarizes key safety findings from clinical trials. Rates for this compound are pooled from the 52-week POETYK PSO-1 and PSO-2 trials. Data for ropsacitinib and brepocitinib are from their respective Phase 2 trials in psoriasis and psoriatic arthritis.

Adverse Event (AE) CategoryThis compound (6 mg QD)[4]Ropsacitinib (PF-06826647)[5][6]Brepocitinib (PF-06700841)[7][8]
Any Treatment-Emergent AE (TEAE) Incidence rates similar to placebo and apremilastWell-tolerated; most TEAEs mild/moderateMost AEs mild/moderate
Serious AEs (SAEs) Low and balanced across groupsNo deaths or SAEs in Phase 1; 18 discontinuations due to TEAEs (14 lab abnormalities) in Phase 2b5.5% of participants experienced SAEs
AEs Leading to Discontinuation Lower than placebo and apremilast18 participants in Phase 2b-
Most Common AEs Nasopharyngitis, upper respiratory tract infection, headache, diarrhea, nauseaMild severity AEs in Phase 1; specific common AEs not detailed in abstractsInfections (in 2.8% of patients)
Serious Infections 1.7/100 Person-Years (PY)-Reported in 6 participants (2.8%)
Herpes Zoster 0.8/100 PY-Reported in some participants
Malignancies (excluding NMSC) 1.0/100 PY-No deaths occurred
Major Adverse Cardiovascular Events (MACE) 0.3/100 PY-No MACE occurred
Venous Thromboembolic Events (VTE) 0.2/100 PY--
Acne / Folliculitis Acne: 2.9/100 PY; Folliculitis: 2.8/100 PY--
Clinically Meaningful Lab Changes No clinically meaningful changes in hematology, lipids, or other parametersLaboratory abnormalities led to discontinuation in 14 participants in Phase 2b-

Note: Direct comparison is challenging due to different trial designs, patient populations, and study durations. Data for ropsacitinib and brepocitinib are less extensive than for this compound.

A network meta-analysis of 20 randomized controlled trials in psoriasis suggested that while this compound (at higher doses) and tofacitinib were associated with a higher risk of treatment-emergent adverse events compared to placebo, this compound was considered to have a superior balance of efficacy and safety overall.[3] Tofacitinib was deemed the most unsafe treatment in this analysis.[3]

Experimental Protocols for Safety Assessment

The methodologies for safety evaluation across the clinical trials for these three inhibitors share common elements, consistent with industry standards for systemic immunomodulatory agents.

This compound (POETYK PSO-1 & PSO-2 Trials)

  • Safety Monitoring: Safety was assessed through the continuous monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.[2][4]

  • Laboratory Assessments: Standard hematology and serum chemistry panels, including lipid profiles, were conducted at baseline and at regular intervals (e.g., weeks 4, 8, 12, 16, and then periodically) throughout the studies.[9]

  • Vital Signs & ECGs: Vital signs were monitored at each study visit. Electrocardiograms (ECGs) were performed at screening and specified time points during the trial.

  • AEs of Special Interest: Specific monitoring was in place for AEs of interest, including serious infections, herpes zoster, malignancies, MACE, and VTEs, based on the known risks of other JAK inhibitors.[4]

Deucravacitinib_Safety_Workflow cluster_screening Screening Phase (up to 4 weeks) cluster_treatment Treatment Phase (e.g., 52 weeks) cluster_followup Follow-up Phase Screen Baseline Assessment: - Medical History - Physical Exam - Vitals, ECG - Lab Panels (Hematology, Chemistry, Lipids) Visit Regular Study Visits (e.g., Weeks 4, 8, 12, 16, etc.) Screen->Visit Randomization Monitor Continuous AE & SAE Monitoring Visit->Monitor Assess Assessments at Visits: - Vitals - Physical Exam - Lab Panels - Query for AEs of Interest Visit->Assess FollowUp Final Safety Assessment Assess->FollowUp End of Treatment

References

Deucravacitinib vs. Apremilast: A Preclinical Comparative Analysis for Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oral therapies for immune-mediated inflammatory diseases, deucravacitinib and apremilast represent two distinct mechanistic classes. This compound is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, while apremilast is an oral small molecule inhibitor of phosphodiesterase 4 (PDE4). This guide provides a comparative analysis of their performance in preclinical models, offering researchers, scientists, and drug development professionals a side-by-side look at their mechanisms of action, in vitro potency, and in vivo efficacy based on available experimental data.

Executive Summary

This compound and apremilast modulate inflammatory responses through different intracellular signaling pathways. This compound targets the TYK2 pathway, which is crucial for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Its unique allosteric inhibition mechanism confers high selectivity for TYK2 over other Janus kinases (JAKs), potentially leading to a more targeted immunomodulation.

Apremilast, on the other hand, acts by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, apremilast broadly downregulates the production of multiple pro-inflammatory cytokines, including TNF-α, IL-17, and IL-23, while upregulating the anti-inflammatory cytokine IL-10.

Preclinical data, though not from direct head-to-head studies, suggest that both agents effectively modulate inflammatory responses in relevant in vitro and in vivo models. The following sections provide a detailed comparison of their preclinical profiles, including quantitative data and experimental methodologies.

Mechanism of Action

The distinct mechanisms of action of this compound and apremilast are central to their pharmacological profiles.

This compound: As a selective TYK2 inhibitor, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric inhibition locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[2] This targeted action specifically blocks the signaling pathways of IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of several autoimmune and inflammatory diseases.[1]

Deucravacitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 Receptor Receptor IL-12->Receptor IL-23 IL-23 IL-23->Receptor IFN-I IFN-I IFN-I->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates This compound This compound This compound->TYK2 Inhibits Inflammatory Gene\nExpression Inflammatory Gene Expression Nucleus->Inflammatory Gene\nExpression Induces

Caption: this compound signaling pathway. (Within 100 characters)

Apremilast: Apremilast inhibits phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By blocking PDE4, apremilast leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[3]

Apremilast_Pathway cluster_intracellular Intracellular Space ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Apremilast Apremilast Apremilast->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Pro-inflammatory\nCytokines\n(TNF-α, IL-17, IL-23) Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) CREB->Pro-inflammatory\nCytokines\n(TNF-α, IL-17, IL-23) Decreases Transcription Anti-inflammatory\nCytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) CREB->Anti-inflammatory\nCytokines\n(IL-10) Increases Transcription

Caption: Apremilast signaling pathway. (Within 100 characters)

In Vitro Preclinical Data

The following table summarizes the in vitro potency of this compound and apremilast in inhibiting key inflammatory mediators. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison.

Parameter This compound Apremilast Reference
Target TYK2PDE4[1][3]
Mechanism Allosteric InhibitionCompetitive Inhibition[2][3]
Inhibition of IL-12/IL-23 Signaling (IC50) Potent inhibition (IC50 range, 2–19 nM in cellular assays)Indirectly inhibits IL-12 and IL-23 production[4]
Inhibition of IFN-α Signaling (IC50) Potent inhibition (IC50 range, 2–19 nM in cellular assays)Not a primary mechanism[4]
Inhibition of TNF-α Production Not a direct targetInhibits TNF-α production from rheumatoid synovial membrane cultures by 46% at 100nM.[1]
Selectivity >100-fold for TYK2 vs JAK1/3; >2000-fold vs JAK2Selective for PDE4[4]

In Vivo Preclinical Data

The in vivo efficacy of this compound and apremilast has been demonstrated in various preclinical models of inflammatory diseases. The data presented below are from separate studies.

Model This compound Apremilast Reference
Mouse Model of Inflammatory Bowel Disease Demonstrated efficacy consistent with inhibition of autoimmunity.Data not available from provided search results.[5]
Imiquimod-Induced Psoriasis Mouse Model Data not available from provided search results.Alleviated psoriasiform dermatitis clinically and pathologically; reduced infiltration of IL-17A-positive cells; downregulated mRNA expression of IL-17A, IL-17F, and IL-22.[6]
Human Skin Xenograft Psoriasis Model Data not available from provided search results.At 5 mg/kg orally (divided into two daily doses), significantly reduced keratinocyte proliferation, skin thickness, and general histopathological features of psoriasis.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the data.

This compound In Vitro Cellular Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cytokine signaling pathways.

  • Method: Cellular assays were conducted to measure the inhibition of IL-12, IL-23, and IFN-α signaling. The specific cell types and stimulation conditions are detailed in the original study. The IC50 values were calculated from the dose-response curves.[4]

  • Kinase Selectivity Assays: The selectivity of this compound for TYK2 over other JAK family members (JAK1, JAK2, JAK3) was determined using in vitro kinase binding assays. The IC50 values for each kinase were measured to calculate the selectivity ratios.[4]

Apremilast In Vitro TNF-α Production Assay:

  • Objective: To evaluate the effect of apremilast on TNF-α production in an inflammatory environment.

  • Method: Synovial membrane cultures were derived from rheumatoid arthritis patients. These cultures were then treated with varying concentrations of apremilast. The concentration of TNF-α in the culture supernatant was measured, and the percentage of inhibition was calculated relative to untreated controls.[1]

Apremilast Imiquimod-Induced Psoriasis Mouse Model:

  • Objective: To assess the in vivo efficacy of apremilast in a mouse model of psoriasis.

  • Method: Psoriasiform dermatitis was induced in mice by the topical application of imiquimod. Mice were then treated with apremilast or a vehicle control. The severity of the skin inflammation was assessed clinically and histopathologically. The infiltration of inflammatory cells and the expression of key cytokines in the skin were analyzed.[6]

Apremilast Human Skin Xenograft Psoriasis Model:

  • Objective: To evaluate the efficacy of apremilast in a humanized model of psoriasis.

  • Method: Human skin was xenotransplanted onto immunodeficient SCID mice. A psoriatic phenotype was induced by the injection of natural killer cells from psoriatic donors. The mice were then treated orally with apremilast. The effects on keratinocyte proliferation, skin thickness, and histopathological features were evaluated.[1]

Conclusion

This compound and apremilast are two orally administered small molecules with distinct mechanisms of action for the treatment of immune-mediated inflammatory diseases. Preclinical data indicate that both compounds are effective in modulating inflammatory responses in relevant models. This compound demonstrates high selectivity and potent inhibition of the TYK2-mediated signaling of IL-12, IL-23, and Type I interferons. Apremilast acts more broadly by increasing intracellular cAMP, leading to the downregulation of several pro-inflammatory cytokines.

The choice between these two agents in a research or drug development context may depend on the specific inflammatory pathway of interest and the desired selectivity profile. The data presented in this guide, while not from direct comparative studies, provide a valuable foundation for understanding the preclinical characteristics of this compound and apremilast. Further head-to-head preclinical studies would be beneficial for a more direct comparison of their potency and efficacy.

References

Safety Operating Guide

Essential Guide to Deucravacitinib Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An imperative for researchers, scientists, and drug development professionals is the safe and compliant disposal of chemical compounds. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for deucravacitinib, ensuring the safety of personnel and the environment.

This compound is a selective inhibitor of tyrosine kinase 2 (TYK2), a key enzyme in the signaling pathway of several cytokines implicated in inflammatory and autoimmune diseases.[1][2][3] Due to its potent biological activity and potential environmental impact, adherence to strict disposal protocols is paramount.

This compound Disposal Workflow

The following diagram outlines the recommended decision-making process for the disposal of this compound and its associated waste.

This compound Disposal Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds is_hazardous Is Waste Classified as Hazardous? consult_sds->is_hazardous hazardous_disposal Engage Licensed Hazardous Waste Disposal Service is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Institutional and Local Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No package_label Package and Label Waste Appropriately hazardous_disposal->package_label non_hazardous_disposal->package_label document Maintain Detailed Disposal Records package_label->document end End: Compliant Disposal document->end

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), labware, and cleaning materials, should be segregated as chemical waste.

  • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Regulatory Compliance:

  • The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[4][5][6]

  • Consult your institution's EHS guidelines, which will provide specific instructions aligned with local laws.

3. Recommended Disposal Method:

  • The most consistently recommended method for the disposal of this compound is to engage a licensed hazardous material disposal company.[7]

  • Incineration in a facility equipped with an afterburner and scrubber is a suitable thermal destruction method.[7]

  • It is crucial to prevent the release of this compound into the environment, including drains and waterways.[4][5]

4. Packaging and Labeling:

  • Use chemically resistant, leak-proof containers for all this compound waste.

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Contaminated packaging should be disposed of in the same manner as the product itself.[4][7]

5. Spill Management:

  • In the event of a spill, wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect all contaminated materials in a sealed container for disposal.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

Household Disposal (for unused prescriptions): For non-laboratory settings, if a drug take-back program is unavailable, the U.S. Food and Drug Administration (FDA) provides general guidance for disposing of medicines in the household trash. This involves:

  • Mixing the medication (do not crush tablets) with an unappealing substance such as dirt, cat litter, or used coffee grounds.

  • Placing the mixture in a sealed plastic bag.

  • Throwing the container in your household trash.[8]

  • Scratching out all personal information on the prescription label before discarding the empty container.[8]

This compound's Mechanism of Action: TYK2 Signaling Pathway

To provide a comprehensive understanding of the compound being handled, the following diagram illustrates the signaling pathway inhibited by this compound.

This compound's Inhibition of TYK2 Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak Other JAKs receptor->jak stat STAT tyk2->stat phosphorylates jak->stat phosphorylates p_stat p-STAT stat->p_stat gene_expression Gene Expression (Inflammation) p_stat->gene_expression translocates to This compound This compound This compound->tyk2 inhibits

Caption: A diagram showing how this compound selectively inhibits TYK2, thereby blocking downstream signaling and gene expression associated with inflammation.

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentration limits or thresholds for various disposal methods of this compound. The guiding principle remains adherence to the regulations set forth by local and national environmental protection agencies.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding a commitment to safety and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Deucravacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for novel compounds like Deucravacitinib is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure operational integrity.

This compound is a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It is under investigation for the treatment of various immune-mediated diseases.[3] Due to its potent biological activity, careful handling is necessary to prevent occupational exposure.

Key Safety and Handling Data

A summary of the essential physical and safety information for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₂N₈O₃PubChem[3]
Molecular Weight 425.5 g/mol PubChem[3]
Storage Temperature -20°CAbMole BioScience, MedChemExpress[4][5]
Hazard Statements H361: Suspected of damaging fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure.MedChemExpress[5]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulation.MedChemExpress[5]

Personal Protective Equipment (PPE) Protocol

Consistent adherence to PPE protocols is the first line of defense against exposure. The following PPE is mandatory when handling this compound powder or solutions.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][6]

  • Hand Protection: Use protective gloves. Gloves must be inspected prior to use. The specific glove material should be chosen based on the solvent being used and breakthrough time.[5][6]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[5][6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and compliance.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly sealed in a cool, well-ventilated area at the recommended temperature of -20°C.[4][5]

  • Keep the compound away from direct sunlight and sources of ignition.[4]

Handling and Preparation of Solutions:

  • All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to avoid dust and aerosol formation.[4][5]

  • Avoid inhalation, and contact with eyes and skin.[4][5]

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Ensure a safety shower and eye wash station are readily accessible.[5]

Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[4][5]

  • Wear full personal protective equipment, including respiratory protection.[4][5]

  • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[4][5]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[4][5]

  • Collect all contaminated materials in a sealed container for proper disposal.[4][5]

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[4][5]

  • Skin Contact: Rinse the skin thoroughly with large amounts of water and remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present.[4][5]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.[4][5] In all cases of exposure, seek immediate medical attention.[4][5]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]

  • Do not allow the product to enter drains or water courses.[4][5]

This compound Handling Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receive Receive & Inspect Compound store Store at -20°C in Ventilated Area receive->store Intact don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose Dispose of Waste via Licensed Vendor decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill Accidental Spill/Release spill->decontaminate exposure Personal Exposure first_aid Administer First Aid exposure->first_aid report Report Incident first_aid->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.